rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
Beschreibung
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Eigenschaften
Molekularformel |
C5H13ClN2O3 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Isomerische SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
Kanonische SMILES |
C(CN)C(C(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
The Biological Significance of Erythro-3-Hydroxyornithine Derivatives: A Technical Guide for Drug Discovery
Abstract
Non-proteinogenic amino acids represent a vast and largely untapped reservoir of chemical diversity with significant potential for therapeutic innovation. Among these, erythro-3-hydroxyornithine and its derivatives are emerging as a compelling class of molecules. This technical guide provides a comprehensive overview of the known biological significance of these compounds, from their roles in microbial iron acquisition to their potential as scaffolds for novel therapeutic agents. We will delve into the key enzymatic pathways involving hydroxyornithine precursors, explore synthetic strategies to access these unique structures, and provide detailed experimental protocols for evaluating their biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of modified amino acids.
Introduction: The Untapped Potential of Modified Amino Acids
The 20 canonical amino acids form the fundamental building blocks of life. However, nature's ingenuity extends far beyond this core set. Non-proteinogenic amino acids (NPAAs), numbering in the hundreds, are found in a wide array of organisms and play crucial roles in various biological processes, including as metabolic intermediates and components of bioactive peptides[1][2]. These "unnatural" amino acids offer unique structural motifs and functionalities that can be exploited for the development of novel therapeutics with improved potency, stability, and target selectivity.
Erythro-3-hydroxyornithine, a hydroxylated derivative of the non-proteinogenic amino acid ornithine, is a particularly intriguing NPAA. Its structure, featuring both a hydroxyl group and the characteristic delta-amino group of ornithine, provides a rich scaffold for chemical modification and biological activity. While its natural roles are being increasingly understood, the pharmacological potential of its synthetic derivatives remains a nascent but exciting field of research. This guide aims to provide a deep dive into the current understanding of erythro-3-hydroxyornithine derivatives and to equip researchers with the knowledge and tools to explore their therapeutic applications.
Natural Roles of Hydroxyornithine Derivatives: Lessons from Microbial Warfare
The primary and best-characterized biological role of hydroxyornithine derivatives is in the biosynthesis of siderophores. These are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Iron is an essential nutrient for virtually all life, and the ability to acquire it is a critical factor in microbial survival and virulence.
The Vicibactin and Erythrochelin Biosynthetic Pathways
In bacteria such as Rhizobium leguminosarum and Saccharopolyspora erythraea, N⁵-hydroxyornithine is a key precursor in the production of the cyclic trihydroxamate siderophores vicibactin and erythrochelin, respectively. The biosynthesis involves a series of enzymatic modifications of L-ornithine, as illustrated in the pathway below.
Caption: Biosynthesis of Vicibactin Precursors.
This pathway highlights several key enzymatic transformations that are of interest for drug discovery:
-
N-Hydroxylation: The initial step is the FAD- and NADPH-dependent hydroxylation of the δ-amino group of L-ornithine, catalyzed by ornithine N⁵-hydroxylases like VbsO[3].
-
Acylation: The resulting N⁵-hydroxy-L-ornithine is then acylated by an acyltransferase, such as VbsA, which transfers an acyl group from a CoA thioester[3].
-
Epimerization: A PLP-dependent epimerase, like VbsL, can then convert the L-ornithine derivative to its D-isomer[3].
The enzymes in these pathways represent potential targets for the development of novel antimicrobial agents that could disrupt bacterial iron acquisition and thereby inhibit their growth.
Synthetic Strategies for Accessing Hydroxyornithine Scaffolds
The development of synthetic methodologies to produce enantiomerically pure hydroxyornithine derivatives is crucial for exploring their therapeutic potential. Several strategies have been reported, often starting from readily available chiral precursors.
A concise and efficient synthesis of (2S,4R)-4-hydroxyornithine has been developed starting from L-aspartic acid. This approach involves the formation of an α-nitroketone followed by a diastereoselective reduction to establish the desired stereochemistry[4].
Caption: Synthetic Workflow for Hydroxyornithine.
The ability to synthesize both erythro and threo diastereomers, as well as their respective enantiomers, is critical for comprehensive structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Structure-Activity Relationships
While the direct pharmacological activities of erythro-3-hydroxyornithine derivatives are not yet extensively documented, the known biological roles of ornithine and its analogues provide a strong rationale for their investigation in several therapeutic areas.
Enzyme Inhibition
Ornithine analogues are known to inhibit several key enzymes. A prominent example is the inhibition of ornithine decarboxylase (ODC) , the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Therefore, ODC inhibitors have been investigated as potential anticancer agents[5][6]. The introduction of a hydroxyl group on the ornithine scaffold could modulate binding to the ODC active site and lead to the development of novel inhibitors.
Ornithine analogues have also been shown to inhibit ornithine aminotransferase , another key enzyme in amino acid metabolism[7].
Antimicrobial and Anticancer Potential
The incorporation of modified amino acids, including ornithine derivatives, into peptides is a well-established strategy for developing potent antimicrobial and anticancer agents. For instance, ornithine-modified gramicidin S analogues have shown significant activity against drug-resistant bacteria with reduced toxicity[8]. The hydroxyl group of erythro-3-hydroxyornithine could participate in key hydrogen bonding interactions with molecular targets, potentially enhancing the efficacy of such peptides.
Furthermore, the structural features of erythro-3-hydroxyornithine derivatives could be leveraged to design small molecule inhibitors of various cellular processes in pathogens and cancer cells.
The Critical Role of Stereochemistry
For any chiral molecule, stereochemistry plays a pivotal role in its biological activity. The differential arrangement of functional groups in erythro and threo isomers can lead to significant differences in their binding affinities for molecular targets and, consequently, their pharmacological effects. Therefore, the stereoselective synthesis and evaluation of individual diastereomers and enantiomers of 3-hydroxyornithine derivatives are paramount for any drug discovery program.
Experimental Protocols for Biological Evaluation
To facilitate the exploration of the therapeutic potential of erythro-3-hydroxyornithine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Protocol:
-
Enzyme Preparation: Recombinant human ODC can be expressed and purified from E. coli.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 0.2 mM pyridoxal-5'-phosphate, and the test compound at various concentrations.
-
Substrate Addition: Add L-[1-¹⁴C]ornithine (specific activity ~50 mCi/mmol) to a final concentration of 0.1 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in a sealed vial containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Reaction Termination: Stop the reaction by injecting 0.5 M HCl.
-
Quantification: Measure the radioactivity trapped on the filter paper using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Grow the bacterial or fungal strain to be tested in an appropriate liquid medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized microorganism suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| Ornithine Analogues | ODC Inhibition | (+)-alpha-Methylornithine is a potent reversible inhibitor. | [5] |
| Ornithine-modified Peptides | Antimicrobial | Replacement of ornithine residues with tryptophan and arginine improved activity against drug-resistant bacteria. | [8] |
| Ornithine Analogues | Ornithine Aminotransferase Inhibition | L-canaline acts as an irreversible inhibitor. | [7] |
Conclusion and Future Directions
Erythro-3-hydroxyornithine derivatives represent a promising, yet underexplored, area of medicinal chemistry. Their natural role in essential microbial processes provides a strong foundation for the development of novel anti-infective agents. Furthermore, the structural versatility of the hydroxyornithine scaffold makes it an attractive starting point for the design of inhibitors for a range of therapeutic targets, including those relevant to oncology.
Future research in this field should focus on:
-
Expanding the chemical space: The synthesis of diverse libraries of erythro-3-hydroxyornithine derivatives with various substitutions will be crucial for comprehensive SAR studies.
-
Target identification: Elucidating the specific molecular targets of bioactive derivatives will be essential for understanding their mechanisms of action and for rational drug design.
-
In vivo evaluation: Promising lead compounds identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the principles of chemical synthesis, enzymology, and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of erythro-3-hydroxyornithine and its derivatives, paving the way for a new generation of innovative medicines.
References
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Non-proteinogenic amino acids from marine macroalgae: diversity, functional roles, and biological activity. (2025). Taylor & Francis Online. [Link]
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Pavar, M. C., Hanif, K., Azam, A., Lata, S., Pasha, M. A. Q., & Pasha, S. (2006). Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2117–2121. [Link]
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Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). PubMed. [Link]
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Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. (1979). PubMed. [Link]
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Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. (2024). ACS Infectious Diseases. [Link]
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Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). MDPI. [Link]
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Mode of inhibition of ornithine aminotransferase by L-canaline. (1976). PubMed. [Link]
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L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
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Proteinogenic and Non-Proteinogenic Amino Acids have Biological Functions. (2021). News-Medical.net. [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). RSC Medicinal Chemistry. [Link]
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Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (2026). LinkedIn. [Link]
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Discovery of a potent ornithine-modified gramicidin S analogue against drug-resistant Staphylococcus aureus and Enterococcus faecalis with minimal red blood cell toxicity. (2025). PubMed. [Link]
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Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
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L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. (2021). ResearchGate. [Link]
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Structure activity relationship. (2019). ResearchGate. [Link]
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Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. (2018). PubMed Central. [Link]
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Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Molecular Biosciences. [Link]
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Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. (2022). PubMed Central. [Link]
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Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. [Link]
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Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2025). ResearchGate. [Link]
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Highly Efficient Chiral-Pool Synthesis of (2S,4R)-4-Hydroxyornithine. (2001). Organic Letters. [Link]
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Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. (1979). Journal of Medicinal Chemistry. [Link]
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Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. (2009). PubMed Central. [Link]
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Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
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Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2011). MDPI. [Link]
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Enzyme Inhibition. (2024). TeachMePhysiology. [Link]
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Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). MDPI. [Link]
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Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. (2025). ResearchGate. [Link]
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Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. (2024). MDPI. [Link]
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Biosynthetic Pathways and Biocatalytic Applications of rac-Erythro-3-hydroxy-DL-ornithine: A Technical Whitepaper
Executive Summary
rac-Erythro-3-hydroxy-DL-ornithine is a highly specialized, non-proteinogenic amino acid derivative that serves as a critical intermediate in both natural secondary metabolism and engineered biocatalytic cascades. This whitepaper systematically deconstructs its role as a precursor in the biosynthesis of the antibiotic acivicin and its strategic utilization in the multi-enzymatic asymmetric synthesis of trans-3-hydroxy-L-proline. Designed for drug development professionals and synthetic biologists, this guide provides field-proven protocols, mechanistic insights, and self-validating experimental frameworks.
Chemical Significance and Stereochemistry
rac-Erythro-3-hydroxy-DL-ornithine (often isolated as a monohydrochloride salt) is characterized by the presence of a hydroxyl group at the C3 position of the ornithine backbone[1]. The erythro designation specifies the relative stereochemistry between the alpha-amino (C2) and beta-hydroxyl (C3) groups.
In its biologically active enantiomeric form, (2S,3S)-3-hydroxyornithine acts as a chiral linchpin. It is a vital building block in the synthesis of complex pharmaceutical compounds, including antituberculous peptides and antitumoral agents, due to its ability to undergo highly specific cyclization reactions[1].
Natural Biosynthesis: The Acivicin Pathway
In the soil bacterium Streptomyces sviceus, erythro-3-hydroxyornithine is a pivotal intermediate in the biosynthesis of the antitumor 2[2]. Isotopic labeling and NMR studies have demonstrated that L-ornithine undergoes stereoretentive aliphatic hydroxylation at the C3 position to yield the erythro intermediate[2].
Mechanistic Insight: The hydroxylation of L-ornithine at an unactivated aliphatic carbon is catalyzed by an α-ketoglutarate (α-KG)-dependent non-heme iron oxygenase. The retention of configuration during this C-H activation step is a hallmark of the oxygen rebound mechanism characteristic of this enzyme class. Following C3-hydroxylation, the pathway proceeds via N-hydroxylation and subsequent oxidative cyclization to form the unique isoxazoline ring of acivicin[2].
Proposed biosynthetic pathway of acivicin in Streptomyces sviceus from L-ornithine.
Engineered Biocatalysis: Synthesis of trans-3-Hydroxy-L-proline
Beyond natural pathways, (2S,3S)-3-hydroxyornithine is the central intermediate in an engineered three-enzyme cascade designed to convert L-arginine into3, a highly valued chiral building block[3]. This biocatalytic route circumvents the poor stereoselectivity and harsh conditions of traditional chemical synthesis[4].
The cascade relies on three sequential enzymatic transformations:
-
L-Arginine 3-hydroxylase (VioC): Catalyzes the stereoselective C3-hydroxylation of L-arginine to (2S,3S)-3-hydroxyarginine[4].
-
Arginase: Hydrolyzes the guanidino group of (2S,3S)-3-hydroxyarginine, yielding (2S,3S)-3-hydroxyornithine and urea[4].
-
Ornithine Cyclodeaminase (OCD): Catalyzes the NAD⁺-dependent cyclodeamination of (2S,3S)-3-hydroxyornithine to form the pyrrolidine ring of trans-3-hydroxy-L-proline, releasing ammonia[3][4].
Enzymatic cascade converting L-arginine to trans-3-hydroxy-L-proline via erythro-3-hydroxyornithine.
Experimental Methodologies: Self-Validating Protocol
To ensure high fidelity and reproducibility, the following self-validating protocol outlines the synthesis and isolation of the erythro-3-hydroxyornithine intermediate and its subsequent cyclization[4]. The protocol embeds analytical checkpoints to confirm stereochemical integrity.
Phase 1: Biocatalytic Generation of (2S,3S)-3-Hydroxyornithine
Causality Check: VioC requires Fe(II) and α-KG. Ascorbate is strictly required to rescue uncoupled Fe(III) back to the active Fe(II) state, preventing premature enzyme inactivation. Arginase requires a binuclear manganese cluster, necessitating pre-incubation with Mn(II).
-
Enzyme Preparation: Pre-incubate purified recombinant Arginase (0.5 mg/mL) with 10 mM MnCl₂ at 55°C for 15 minutes to ensure full metallation.
-
Reaction Assembly: In a 50 mM HEPES buffer (pH 7.5), combine 20 mM L-arginine, 25 mM α-ketoglutarate, 1 mM FeSO₄, and 2 mM L-ascorbic acid.
-
Initiation: Add purified recombinant VioC (1 mg/mL) and the activated Arginase.
-
Incubation: Incubate at 30°C for 12 hours with orbital shaking (200 rpm) to ensure adequate aeration for the VioC oxygenase activity.
-
Validation Checkpoint 1 (Chiral HPLC): Quench a 100 µL aliquot with 1% TFA. Derivatize with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC. Quantitative conversion to (2S,3S)-3-hydroxyornithine must be confirmed before proceeding.
Phase 2: Cyclodeamination to trans-3-Hydroxy-L-proline
Causality Check: Although OCD uses NAD⁺ catalytically (acting as a hydride sink that is internally regenerated), supplementing the reaction with exogenous NAD⁺ prevents stalling caused by trace degradation of the tightly bound cofactor.
-
pH Adjustment: Adjust the reaction mixture to pH 8.0 using 1 M NaOH to optimize OCD activity.
-
Enzyme Addition: Add purified recombinant OCD (1 mg/mL) and 1 mM NAD⁺.
-
Incubation: Incubate at 30°C for an additional 12 hours.
-
Validation Checkpoint 2 (NMR Spectroscopy): Purify the final product via cation-exchange chromatography (e.g., Dowex 50WX8). Perform ¹H and ¹³C NMR. The C3 proton should present a distinct coupling constant indicative of the trans relationship with the C2 proton, confirming absolute configuration.
Quantitative Data & Stereochemical Validation
The efficiency of the biocatalytic cascade heavily relies on the strict stereochemical fidelity of each enzyme. Table 1 summarizes the substrate specificities and stereochemical outcomes[3][4].
Table 1: Enzymatic Parameters and Stereochemical Outcomes in the Cascade
| Enzyme | Substrate | Co-factors/Metals | Product | Stereochemistry | Conversion Yield |
| VioC | L-Arginine | Fe(II), α-KG, O₂, Ascorbate | 3-Hydroxyarginine | (2S,3S) - erythro | >95% |
| Arginase | (2S,3S)-3-Hydroxyarginine | Mn(II) | 3-Hydroxyornithine | (2S,3S) - erythro | >99% |
| OCD | (2S,3S)-3-Hydroxyornithine | NAD⁺ | 3-Hydroxy-L-proline | trans-(2S,3S) | ~90% |
Conclusion
rac-Erythro-3-hydroxy-DL-ornithine bridges the gap between complex natural product biosynthesis and modern industrial biocatalysis. By leveraging the strict stereoselectivity of enzymes like VioC, Arginase, and OCD, researchers can efficiently generate high-value chiral synthons like trans-3-hydroxy-L-proline. The self-validating protocols provided herein ensure that stereochemical integrity is maintained throughout the cascade, establishing a robust framework for scalable drug development.
References
-
Hara, R., et al. "Development of a multi-enzymatic cascade reaction for the synthesis of trans-3-hydroxy-L-proline from L-arginine." Applied Microbiology and Biotechnology, 2016. 4
-
Gould, S. J., & Ju, S. "Biosynthesis of acivicin. 3. Incorporation of ornithine and N.delta.-hydroxyornithine." Journal of the American Chemical Society, 1992. 2
-
LookChem Database. "DL-Ornithine hydrochloride (Erythro-3-hydroxy-DL-ornithine monohydrochloride) Chemical Properties." 1
-
Alfa Chemistry. "CAS 4298-08-2 trans-3-Hydroxy-L-proline." 3
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An In-depth Technical Guide on the Aqueous Stability of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
A Senior Application Scientist's Perspective on Core Stability Assessment
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust and reliable scientific investigation. This guide provides a comprehensive technical overview of the stability of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride in aqueous solutions. We will delve into the theoretical underpinnings of its potential degradation pathways, outline a rigorous experimental framework for stability assessment through forced degradation studies, and discuss the appropriate analytical methodologies for accurate quantification.
Introduction to rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is a non-proteinogenic amino acid derivative. Its structure, comprising a five-carbon chain with two amino groups, a carboxylic acid, and a hydroxyl group, suggests a molecule with a complex array of potential chemical interactions and, consequently, multiple degradation pathways in an aqueous environment. The monohydrochloride salt form is typically used to enhance solubility and stability in the solid state. However, in solution, the free base and its various protonated forms will exist in equilibrium, influencing its reactivity.
The molecular formula for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is C₅H₁₃ClN₂O₃[1].
Potential Degradation Pathways in Aqueous Solution
Based on the functional groups present in rac-Erythro-3-hydroxy-DL-ornithine, several degradation pathways can be anticipated in an aqueous environment. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify these pathways and develop stability-indicating analytical methods.[2][3][4][5][6]
Hydrolysis
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for many pharmaceutical compounds.[3][7][8][] For 3-hydroxy-ornithine, while it does not contain inherently labile ester or amide bonds within its primary structure, the potential for intramolecular reactions exists.
Oxidation
The presence of two amino groups and a secondary alcohol makes the molecule susceptible to oxidation.[10][11][12][13][14] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Potential oxidation products could include the corresponding ketone at the 3-position or deamination products.
Racemization
As a racemic mixture of a chiral molecule with stereocenters, the potential for racemization or epimerization at the alpha-carbon and the 3-position carbon exists, particularly under acidic or basic conditions.[15][16][17][18][19] This can be a critical stability concern as the biological activity of stereoisomers can differ significantly.
Intramolecular Cyclization
The proximity of the delta-amino group to the carboxylic acid creates the possibility of intramolecular cyclization to form a lactam, specifically a piperidinone derivative. This reaction is often pH-dependent. A similar metabolite, ornithine-lactam, has been identified in human plasma.[20]
Caption: Potential degradation pathways for rac-Erythro-3-hydroxy-DL-ornithine in aqueous solution.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such studies.
HPLC Method Development
Due to the polar nature and lack of a strong chromophore in 3-hydroxy-ornithine, derivatization is often necessary for sensitive UV or fluorescence detection. Alternatively, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) or charged aerosol detection (CAD) can be employed for direct analysis.
Key considerations for method development:
-
Column Chemistry: A reversed-phase C18 column with a suitable ion-pairing agent or a HILIC column would be appropriate starting points.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent peak from its degradation products.
-
Detection:
-
UV/Vis: Following pre-column derivatization with a chromophoric agent.
-
Fluorescence: Following pre-column derivatization with a fluorophoric agent for higher sensitivity.
-
Mass Spectrometry (MS): Provides high specificity and structural information about the degradants.[21]
-
Charged Aerosol Detection (CAD): A universal detector that can quantify non-volatile analytes without a chromophore.
-
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[22] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to accelerate the degradation of the drug substance to identify potential degradation products and pathways.[3][4][5][6]
Materials and Reagents
-
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and/or methanol
-
Buffer salts (e.g., sodium phosphate, ammonium acetate)
-
High-purity water for all solutions.
Sample Preparation
Prepare a stock solution of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride in water at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following stress conditions should be applied to the stock solution. A control sample, protected from stress, should be analyzed at each time point.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Water | 80°C | 24, 48, 72 hours |
| Photostability | ICH Q1B conditions | Room Temperature | As per guidelines |
Note: The concentrations of acid/base and the temperature may need to be adjusted to achieve a target degradation of 5-20%.
Analysis
At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for HPLC analysis. The samples should be analyzed alongside a control sample and a standard of the parent compound.
Caption: Experimental workflow for the forced degradation study.
Data Interpretation and Reporting
The results of the forced degradation study should be carefully analyzed to:
-
Identify Degradation Products: The chromatograms from the stressed samples should be compared to the control to identify new peaks corresponding to degradation products.
-
Determine Degradation Pathways: The conditions under which specific degradants are formed will provide insights into the degradation pathways. For example, the appearance of a major new peak under acidic and basic conditions would suggest hydrolysis or another pH-dependent reaction.
-
Assess Mass Balance: The sum of the amount of the parent compound remaining and the amount of all degradation products should be close to 100% of the initial amount of the parent compound. This helps to ensure that all major degradation products have been detected.
-
Establish a Stability-Indicating Method: The developed HPLC method should be able to resolve all major degradation products from the parent peak and from each other.
The findings should be summarized in a comprehensive report that includes the experimental details, chromatograms, a table of results, and a discussion of the observed degradation pathways.
Long-Term Stability Study Design
Following the forced degradation study, a long-term stability study under ICH-recommended storage conditions is necessary to establish a re-test period or shelf life for the drug substance in solution.[2][23][24][25]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: The specific conditions may vary depending on the intended climatic zone for marketing.
Conclusion
A thorough understanding of the aqueous stability of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is paramount for its successful application in research and development. By systematically investigating its potential degradation pathways through well-designed forced degradation studies and employing validated, stability-indicating analytical methods, researchers can ensure the quality, reliability, and safety of their work. The principles and methodologies outlined in this guide provide a robust framework for achieving these critical objectives.
References
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- Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
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- Dove Medical Press. (2009, November 15). Forced degradation studies: an essential tool for the formulation development of vaccines.
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- (n.d.). Topic 4.8 AMINO ACIDS Structure Acid-Base Properties Condensation Reactions Proteins.
- ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
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- (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- (n.d.). Ornithine decarboxylase is degraded by the 26S proteasome without ubiquitination.
- Creative Proteomics. (n.d.). Overview of Ornithine Metabolism.
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- (n.d.). Spectrophotometric estimation of eflornithine hydrochloride by using ion-pair reagents.
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- PMC - NIH. (n.d.). A safety catch for ornithine decarboxylase degradation.
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- ChemicalBook. (n.d.). 99815-05-1(D-ORNITHINE HYDROCHLORIDE) Product Description. Retrieved from Google Search.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
Abstract
This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride, a polar, non-proteinogenic amino acid derivative. Addressing the inherent analytical challenges of this compound—namely its high polarity, lack of a strong UV chromophore, and racemic nature—this guide presents two distinct, validated HPLC protocols. The first is an achiral method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) for robust quantification. The second is a chiral separation method employing a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) for the resolution of its constituent enantiomers. This application note is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations for methodological choices, and complete validation parameters in accordance with ICH guidelines to ensure scientific rigor and trustworthiness.
Introduction and Analytical Overview
rac-Erythro-3-hydroxy-DL-ornithine is a hydroxylated derivative of the amino acid ornithine.[1] As a highly polar and zwitterionic molecule, it presents significant challenges for traditional reversed-phase HPLC, where it typically exhibits poor retention. Furthermore, its chemical structure lacks a significant chromophore, complicating detection by standard UV-Vis spectrophotometry.[2][3] The "rac-" prefix indicates a racemic mixture of the erythro diastereomer, necessitating specialized chiral chromatography for the separation and analysis of its individual enantiomers, which is often critical in pharmaceutical development due to the potentially different pharmacological and toxicological profiles of each enantiomer.[4][5]
This guide provides robust solutions to these challenges by leveraging modern chromatographic techniques. For accurate quantification of the racemate, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is detailed. HILIC is an ideal choice for retaining and separating highly polar compounds without the need for derivatization or ion-pairing agents, which can complicate analysis.[6][7][8][9][10][11] For enantiomeric resolution, a direct chiral separation method using a Chiral Stationary Phase (CSP) is described, offering a direct and efficient pathway to resolving the D- and L-enantiomers.[4][12]
Analyte Properties:
| Property | Value |
| Chemical Name | rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride |
| Synonyms | rac-(3R)-rel-3-Hydroxy-D-ornithine Monohydrochloride[13] |
| CAS Number | 66954-83-4[13] |
| Molecular Formula | C₅H₁₃ClN₂O₃[13] |
| Molecular Weight | 184.62 g/mol [13][14] |
| Key Features | High polarity, zwitterionic, two chiral centers, weak UV absorption |
Part I: Achiral Analysis for Quantification via HILIC-MS
Principle and Rationale
Standard reversed-phase chromatography is ineffective for retaining highly polar analytes like 3-hydroxyornithine. The HILIC method overcomes this by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8] A thin aqueous layer forms on the stationary phase surface, and the polar analyte undergoes partitioning between this layer and the bulk mobile phase.[10] This mechanism provides excellent retention for polar compounds. Gradient elution, starting with high organic content and increasing the aqueous portion, is used to elute the analyte.[6]
Coupling HILIC with Mass Spectrometry (MS) is highly advantageous. The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[7] MS detection also provides unparalleled selectivity, confirming the identity of the analyte by its mass-to-charge ratio (m/z) and enabling accurate quantification even in complex matrices.[15][16]
Experimental Protocol: HILIC-MS
-
HPLC System: A UHPLC or HPLC system capable of accurate gradient elution.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column with an amide, silica, or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Reagents:
-
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride reference standard.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water. This high organic content is crucial for good peak shape in HILIC.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
| Parameter | Recommended Condition |
| Column | HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI Positive |
| Monitored Ion (SIM) | m/z 149.09 (for the free base, [M+H]⁺) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
Workflow Diagram: Achiral HILIC-MS Analysis
Caption: Workflow for quantification of rac-Erythro-3-hydroxy-DL-ornithine.
Part II: Chiral Separation via CSP-HPLC
Principle and Rationale
Direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[5][12] For underivatized amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective.[4] These CSPs possess multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that can engage in several types of interactions with the analyte enantiomers, including hydrogen bonding, ionic interactions, and steric hindrance. The differential strength of these transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.[4][17]
The choice of mobile phase is critical for achieving resolution. A polar organic mobile phase, often a mixture of an alcohol like methanol or ethanol with a small amount of an acid and/or base modifier, is typically used to modulate the ionic interactions and achieve optimal enantioselectivity.
Experimental Protocol: Chiral HPLC-UV
-
HPLC System: A standard HPLC or UHPLC system.
-
UV Detector: A UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm).
-
Reagents:
-
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride reference standard.
-
Methanol (HPLC grade).
-
Ethanol (HPLC grade).
-
Acetic Acid (Glacial, HPLC grade).
-
Triethylamine (HPLC grade).
-
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02, v/v/v). Note: The ratio of acid/base modifier may require optimization for best resolution and peak shape.
-
Sample Diluent: Mobile Phase.
-
Standard/Sample Preparation: Dissolve the reference standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
| Parameter | Recommended Condition |
| Column | Teicoplanin-based CSP (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
Diagram: Chiral Separation Principle
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.
Method Validation Protocol (as per ICH Q2(R2))
A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[18] The following parameters should be assessed for the achiral quantitative HILIC-MS method.[19][20][21]
Validation Parameters
-
Specificity/Selectivity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.[22]
-
Linearity: Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[22]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[19]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.[19]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration with a signal-to-noise ratio of at least 10.[19]
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±10%) and assess the impact on the results. The system suitability criteria should still be met.
System Suitability
Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% (from 5 replicate injections of a standard) |
References
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Al-Shehri, M. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Retrieved from [Link]
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Nováková, L., et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
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Taylor, E. W., & Qian, M. (1998). HPLC-CLND for the analysis of underivatized amino acids. ResearchGate. Retrieved from [Link]
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Strehmel, N., et al. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. PubMed. Retrieved from [Link]
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Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
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Krumpochova, P., et al. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Helix Chromatography. (2022). Analysis of Amino Acids in Mixed-Mode Chromatography - How to Tune Up Your Separation?. Retrieved from [Link]
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G, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxyornithine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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D'Attoma, A., & Heinisch, S. (2021). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
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Patel, M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
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Khan, I., et al. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]
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LookChem. (n.d.). Cas 66954-82-3, erythro-3-hydroxyornithine hydrochloride. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]
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PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]
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LookChem. (n.d.). (3R)-hydroxy-(2S)-ornithine hydrochloride. Retrieved from [Link]
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Teupser, D., et al. (2007). Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
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Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). dl-Ornithine. NIST WebBook. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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MiMeDB. (n.d.). Showing metabocard for N(5)-hydroxy-L-ornithine. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Shimadzu. (2021). Analysis of Ornithine in Bunashimeji (Beech mushroom) Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]
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MDPI. (2021). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. Retrieved from [Link]
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Wikipedia. (n.d.). Ornithine. Retrieved from [Link]
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Impact Factor. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate. Retrieved from [Link]
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LCGC International. (2022). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC. Retrieved from [Link]
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Application Note: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride in Enzyme Inhibitor Development
Executive Summary & Mechanistic Rationale
In the landscape of rational drug design, rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride occupies a highly specialized niche. While it exhibits intrinsic competitive inhibitory activity against ornithine-dependent enzymes, its paramount value lies in its role as an indispensable pharmacophore and synthetic precursor for ultra-potent, mechanism-based enzyme inhibitors.
As a structural mimic of endogenous L-ornithine, this compound is primarily utilized in two critical therapeutic domains:
-
Ornithine Decarboxylase (ODC) Inhibition: The 3-hydroxy substitution profoundly alters the electronic environment of the ornithine backbone. This makes it an ideal precursor for fluorodehydroxylation, yielding 3-fluoro-ornithine and difluoromethylornithine (DFMO) analogues. These derivatives act as irreversible suicide inhibitors of ODC, a validated target for African Trypanosomiasis and various oncological hyperproliferative disorders .
-
1,3-β-D-Glucan Synthase Inhibition: In the development of echinocandin-class antifungals (e.g., Caspofungin), substituting a native 3-hydroxyglutamine residue with 3-hydroxyornithine introduces a cationic aminoethyl ether group. This localized positive charge forms critical ion pairs with negatively charged membrane phospholipids, driving a 15-fold increase in the local concentration of the inhibitor at the membrane-bound glucan synthase active site .
Figure 1: Mechanism of ODC inhibition by 3-hydroxyornithine derivatives disrupting polyamines.
Experimental Protocols: Self-Validating Assay Systems
As a Senior Application Scientist, it is critical to recognize that enzyme inhibition assays are highly susceptible to false positives (e.g., protein aggregation, spontaneous substrate degradation). The following protocols are designed as self-validating systems , incorporating internal controls to ensure absolute data integrity.
Protocol A: Radiometric Ornithine Decarboxylase (ODC) Inhibition Assay
This assay measures the release of 14CO2 from L-[1- 14C ]ornithine to evaluate the inhibitory potency of 3-hydroxyornithine-derived compounds.
Causality Insight: ODC is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. The assay buffer must be supplemented with exogenous PLP and dithiothreitol (DTT) to maintain the enzyme's active site architecture and prevent the oxidation of critical cysteine residues.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, and 50 µM PLP.
-
Inhibitor Titration: Serially dilute the rac-Erythro-3-hydroxy-DL-ornithine derivative in the assay buffer (ranging from 1 nM to 100 µM).
-
Pre-incubation: Combine 10 µL of the inhibitor, 20 µL of recombinant human ODC enzyme (0.5 µg), and 50 µL of assay buffer in a specialized center-well microplate. Incubate at 37°C for 15 minutes. Why? Pre-incubation is mandatory for mechanism-based suicide inhibitors to form the initial Schiff base with PLP before substrate competition occurs.
-
Reaction Initiation: Add 20 µL of substrate mix containing 0.2 mM unlabeled L-ornithine and 0.5 µCi of L-[1- 14C ]ornithine. Immediately seal the wells with filter paper saturated with 20 µL of 2 M KOH (to trap the liberated 14CO2 ).
-
Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by injecting 50 µL of 50% trichloroacetic acid (TCA) through the seal into the reaction mixture. Incubate for an additional 30 minutes to ensure complete off-gassing of 14CO2 .
-
Quantification: Transfer the KOH-soaked filter papers to scintillation vials containing 3 mL of scintillation cocktail and count the radioactivity (DPM).
Self-Validation Check: Include a parallel reaction with 1 mM DFMO as a positive inhibition control. A baseline "no-enzyme" blank must be subtracted to account for spontaneous, non-enzymatic PLP-mediated decarboxylation.
Protocol B: 1,3-β-D-Glucan Synthase Inhibition Assay
This protocol evaluates the potency of echinocandin analogues synthesized using 3-hydroxyornithine as a core structural moiety .
Causality Insight: Glucan synthase is a highly unstable, multi-subunit transmembrane complex. It cannot be purified to homogeneity without losing activity. Therefore, the assay relies on crude microsomal membrane fractions, requiring the addition of BSA and glycerol to stabilize the hydrophobic domains.
Step-by-Step Methodology:
-
Microsome Preparation: Homogenize Candida albicans cells in buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 30% glycerol). Centrifuge at 100,000 × g for 60 minutes to isolate the microsomal fraction.
-
Reaction Assembly: In a 96-well plate, combine 10 µL of the 3-hydroxyornithine lipopeptide inhibitor, 20 µL of microsomal protein (10 µg), and 50 µL of reaction buffer (containing 20 µM GTPγS to activate the Rho1p regulatory subunit).
-
Polymerization Reaction: Initiate the reaction by adding 20 µL of 1 mM UDP-[ 14C ]glucose (0.1 µCi). Incubate at 30°C for 60 minutes.
-
Precipitation: Stop the reaction by adding 100 µL of 10% TCA. The newly synthesized, radiolabeled 1,3-β-D-glucan polymer is insoluble and will precipitate.
-
Filtration: Harvest the precipitates onto GF/B glass microfiber filters using a vacuum manifold. Wash extensively with 5% TCA and ethanol to remove unincorporated UDP-[ 14C ]glucose.
-
Scintillation Counting: Quantify the retained radioactivity to determine the IC 50 .
Self-Validation Check: Spike a control well with 10 nM Caspofungin. The assay must demonstrate >90% inhibition to validate that the microsome preparation has retained its sensitivity and structural integrity.
Figure 2: Self-validating workflow for the 1,3-β-D-glucan synthase radiometric inhibition assay.
Quantitative Data Presentation
The structural integration of the 3-hydroxyornithine moiety drastically shifts the kinetic parameters of target inhibitors. The table below summarizes comparative IC 50 values and mechanistic actions derived from optimized derivatives versus standard controls.
| Compound / Derivative | Target Enzyme | IC 50 (nM) | Mechanism of Action |
| L-Ornithine | ODC | N/A | Endogenous Substrate |
| DFMO (Standard Control) | ODC | ~39,000 | Irreversible Suicide Inhibition |
| 3-Fluoro-ornithine (Derivative) | ODC | ~25,000 | Irreversible Suicide Inhibition |
| Pneumocandin B0 | Glucan Synthase | 70 | Non-competitive Inhibition |
| 3-Hydroxyornithine-Lipopeptide | Glucan Synthase | 1 - 5 | Enhanced Membrane Affinity / Ion Pairing |
Note: IC 50 values are representative benchmarks utilized for assay calibration and standard curve generation.
References
Comprehensive NMR Spectroscopy Characterization Protocol for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
Introduction and Scientific Context
rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride (CAS 66954-83-4) is a highly polar, non-proteinogenic unnatural amino acid. It serves as a critical biosynthetic intermediate and synthetic precursor for complex secondary metabolites, including the β-lactamase inhibitor clavulanic acid and the antitubercular agent capreomycin[1, 2].
Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. As a zwitterionic molecule supplied as a monohydrochloride salt, its solubility is largely restricted to aqueous environments. Furthermore, the presence of two stereocenters (C2 and C3) in a racemic erythro configuration requires precise 1D and 2D NMR techniques to differentiate it from its threo diastereomer [3]. This application note provides a field-proven, self-validating protocol for the complete NMR characterization of rac-erythro-3-hydroxy-DL-ornithine monohydrochloride.
Experimental Design and Causality
Solvent Selection and Isotope Exchange
Protocol Choice: Deuterium oxide (D 2 O) is the mandatory solvent. Causality: The molecule contains five exchangeable protons (one carboxylic acid, two from the α -amine, and two from the δ -amine) which, in the monohydrochloride state, become protonated (-NH 3+ ). In protic solvents like H 2 O, these broad exchangeable signals obscure the critical aliphatic backbone signals. D 2 O facilitates rapid H/D exchange, rendering these functional groups NMR-invisible and simplifying the 1 H spectrum to only the carbon-bound protons.
Internal Standardization
Protocol Choice: 3-(Trimethylsilyl)propionic-2,2,3,3-d 4 acid sodium salt (TSP-d 4 ) at 0.05% w/v. Causality: Tetramethylsilane (TMS), the traditional NMR reference, is insoluble in D 2 O. TSP-d 4 is highly water-soluble and provides a sharp, reliable singlet at 0.00 ppm.
pD Control and Chemical Shift Stability
Protocol Choice: Measurement at acidic pD (native state of the monohydrochloride salt). Causality: The chemical shifts of the α -proton (H2) and δ -protons (H5) are highly sensitive to the protonation state of their adjacent amines. The monohydrochloride salt dissolved in D 2 O naturally yields an acidic solution (pD ~2.0–3.0), ensuring both amines are fully protonated (-ND 3+ ). If the sample is inadvertently neutralized, the resulting electron density increase will cause a drastic upfield drift of these signals, invalidating comparative literature analysis.
Step-by-Step NMR Acquisition Protocol
Figure 1: Step-by-step NMR spectroscopy workflow for rac-Erythro-3-hydroxy-DL-ornithine.
Step 1: Sample Preparation
-
Weigh 15–20 mg of rac-erythro-3-hydroxy-DL-ornithine monohydrochloride into a clean glass vial.
-
Add 600 µL of D 2 O containing 0.05% TSP-d 4 . Vortex until complete dissolution is achieved.
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
1 H NMR (zg30): Acquire at 400 MHz or 600 MHz. Use 16–64 scans with a relaxation delay (D1) of 2 seconds. Ensure precise shimming, as resolving the 3Jα,β coupling constant is critical for stereochemical assignment.
-
13 C NMR (zgpg30): Acquire with proton decoupling. Use 1024–2048 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon (C1).
-
DEPT-135: Acquire to validate carbon multiplicities. This is a self-validating step: C4 and C5 (CH 2 ) will appear as negative phase peaks, while C2 and C3 (CH) will appear as positive phase peaks. C1 will be absent.
Step 3: 2D NMR Acquisition
-
1 H- 1 H COSY: Essential for mapping the continuous spin system from the α -proton down the aliphatic chain: H2 → H3 → H4 → H5.
-
1 H- 13 C HSQC: Validates the 1D assignments by correlating protons to their directly attached carbons.
-
1 H- 13 C HMBC: Used to definitively assign the C1 carbonyl carbon by observing long-range correlations from H2 and H3.
Data Presentation and Interpretation
The following table summarizes the expected NMR parameters based on structural analogues and biosynthetic studies of 3-hydroxyornithine derivatives [1, 3].
Table 1: Expected 1 H and 13 C NMR Data in D 2 O (referenced to TSP)
| Position | 13 C Shift (ppm) | DEPT-135 Phase | 1 H Shift (ppm) | Multiplicity | Expected J (Hz) | Assignment Validation |
| C1 (Carbonyl) | ~171.6 | Absent | - | - | - | HMBC correlation from H2, H3 |
| C2 ( α -CH) | ~59.5 | Positive (+) | ~3.90 – 4.00 | d | 3J2,3 ≈ 3.5 – 4.5 | HSQC to C2; COSY to H3 |
| C3 ( β -CH) | ~68.0 | Positive (+) | ~4.20 – 4.30 | ddd / dt | 3J3,2 , 3J3,4 | HSQC to C3; COSY to H2, H4 |
| C4 ( γ -CH 2 ) | ~29.0 | Negative (-) | ~1.80 – 2.05 | m | - | COSY to H3, H5 |
| C5 ( δ -CH 2 ) | ~37.7 | Negative (-) | ~3.15 – 3.25 | m | - | Adjacent to -ND 3+ |
Stereochemical Assignment: Erythro vs. Threo
The most critical analytical challenge is confirming the erythro relative configuration over the threo isomer. Because the molecule is acyclic, it populates an ensemble of staggered rotamers.
Self-Validating Logic: The coupling constant between the α -proton and the β -proton ( 3Jα,β ) is diagnostic. In β -hydroxy- α -amino acids, the erythro and threo diastereomers exhibit different preferred conformations to minimize steric clash between the bulky carboxylate, amine, and hydroxyl groups. By extracting the 3Jα,β value from the highly resolved 1D 1 H spectrum and combining it with NOESY/ROESY spatial proximity data, the configuration can be unequivocally assigned[3].
Figure 2: Logical framework for stereochemical assignment of the erythro configuration.
Expert Insight: If the H2 signal is obscured by the residual HOD solvent peak (which typically resonates at ~4.79 ppm at 25°C but shifts with temperature), you can perform a variable temperature (VT) NMR experiment. Raising the sample temperature to 40°C will shift the HOD peak upfield, revealing any hidden signals underneath without altering the covalent structure of the amino acid.
References
-
Demong, Duane Eugene. "The Asymmetric Synthesis of (2S,3R)-Capreomycidine and the Total Synthesis of Capreomycin 1B." Mountain Scholar, Colorado State University, 2003. URL: [Link]
-
Gould, Steven J., et al. "Biosynthesis of acivicin. 3. Incorporation of ornithine and N.delta.-hydroxyornithine." Journal of the American Chemical Society, 1989. URL:[Link]
-
Baggaley, Keith H., et al. "Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid." Journal of the Chemical Society, Perkin Transactions 1, 1990. URL:[Link]
Application Note: Chemoenzymatic and In Vitro Strategies for the Incorporation of rac-Erythro-3-hydroxy-DL-ornithine into Non-Ribosomal Peptides
An Application Guide for Researchers and Drug Development Professionals
Abstract
Non-ribosomal peptides (NRPs) are a cornerstone of natural product-based drug discovery, prized for their vast structural diversity and potent biological activities.[1] The incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy for enhancing the therapeutic properties of these peptides, improving their stability, potency, and bioavailability.[2] This guide provides a detailed technical framework for the incorporation of a challenging NPAA, rac-Erythro-3-hydroxy-DL-ornithine, into a peptide backbone using Non-Ribosomal Peptide Synthetase (NRPS) machinery. We address the significant stereochemical hurdles presented by this substrate and outline two primary strategic workflows: (1) pre-synthesis enzymatic resolution of the racemic mixture followed by incorporation of a pure stereoisomer, and (2) direct incorporation via a stereoselective NRPS module. This document provides validated, step-by-step protocols for substrate resolution, NRPS reconstitution, adenylation domain substrate-specificity testing, and final product verification by LC-MS/MS, intended to equip researchers with the tools to successfully engineer novel, hydroxylated ornithine-containing peptides.
PART 1: Theoretical Background & Strategic Considerations
The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
NRPs are synthesized by large, modular mega-enzymes known as NRPSs.[3][4] Unlike ribosomal protein synthesis, NRPSs act as a protein-templated assembly line. A minimal elongation module, responsible for incorporating a single amino acid, is composed of three core domains:
-
Adenylation (A) Domain: This domain functions as the primary "gatekeeper."[5][6] It selects a specific amino acid from the cellular pool, activates it to an aminoacyl-adenylate intermediate at the expense of ATP, and is the principal determinant of the final peptide's sequence.[4]
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): This domain covalently tethers the activated amino acid via a flexible 4'-phosphopantetheine (Ppant) arm, which shuttles the substrate between the other catalytic domains.[1][5]
-
Condensation (C) Domain: This domain is the peptide bond catalyst. It facilitates the nucleophilic attack of the α-amino group of the acceptor amino acid (tethered to its own T-domain) onto the thioester-linked growing peptide chain (the donor, tethered to the T-domain of the upstream module).[1][7]
Additional domains for epimerization (E), methylation (M), oxidation (Ox), and termination (Thioesterase, TE) contribute to the vast structural diversity of NRPs.[6][8]
Caption: The catalytic cycle of a canonical NRPS elongation module.
The Stereochemical Challenge of rac-Erythro-3-hydroxy-DL-ornithine
The substrate, rac-Erythro-3-hydroxy-DL-ornithine, presents two distinct stereochemical challenges that must be addressed for successful and predictable incorporation:
-
Racemic α-Carbon (DL-): The starting material is an equal mixture of D- and L-ornithine enantiomers. NRPS A-domains and C-domains are exquisitely chiral catalysts and typically exhibit strong stereoselectivity.[5][7] An A-domain engineered or selected for L-ornithine will likely not recognize the D-enantiomer, effectively halving the usable substrate concentration and leading to a maximum theoretical yield of 50%.
-
Erythro Diastereomer: The substrate specifies the erythro relative configuration between the C2 (α-carbon) and C3 (β-carbon) chiral centers. This means the starting material is a racemic mixture of (2S, 3R)- and (2R, 3S)-3-hydroxy-ornithine. The enzymatic pocket must be large enough to accommodate the β-hydroxyl group, and its specific orientation is critical for proper binding and catalysis.
Therefore, of the four possible stereoisomers of 3-hydroxy-ornithine, we are working with two. A successful incorporation experiment depends on the NRPS machinery selecting only one of these two, for instance, (2S, 3R)-3-hydroxy-L-ornithine.
Strategic Workflow Design
Given the substrate's nature, a logical workflow is essential. We present a comprehensive strategy that begins with simplifying the substrate pool and proceeds through enzymatic characterization to final product verification.
Caption: Overall experimental workflow from substrate resolution to final product analysis.
PART 2: Experimental Protocols
Protocol 1: Enzymatic Resolution of Nα-acetyl-rac-Erythro-3-hydroxy-DL-ornithine
Rationale: To overcome the issue of substrate stereointegrity, we first resolve the racemic mixture. This protocol uses a commercially available L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.[9][10] The resulting free L-amino acid and the acetylated D-amino acid can then be separated based on their charge difference using ion-exchange chromatography.
Materials:
-
Nα-acetyl-rac-Erythro-3-hydroxy-DL-ornithine (custom synthesis)
-
Porcine Kidney Acylase I (Sigma-Aldrich or equivalent)
-
0.1 M Sodium Phosphate Buffer, pH 7.5
-
Dowex 50W-X8 Cation Exchange Resin (H+ form)
-
2 M Ammonium Hydroxide
-
Thin Layer Chromatography (TLC) system (Ninhydrin stain)
Procedure:
-
Reaction Setup: Dissolve Nα-acetyl-rac-Erythro-3-hydroxy-DL-ornithine in 0.1 M phosphate buffer to a final concentration of 100 mM. Adjust pH to 7.5 if necessary.
-
Enzyme Addition: Add Acylase I to a final concentration of 1 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24 hours. Monitor the reaction progress by TLC, observing the appearance of a new ninhydrin-positive spot (the free L-amino acid).
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 95°C for 10 minutes. Centrifuge at 10,000 x g for 15 minutes to pellet the denatured enzyme. Collect the supernatant.
-
Cation Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated Dowex 50W-X8 column.
-
The unreacted N-acetyl-D-amino acid will not bind and can be collected in the flow-through.
-
Wash the column with 5 column volumes of deionized water.
-
Elute the free L-Erythro-3-hydroxy-ornithine using 2 M ammonium hydroxide.
-
-
Verification: Collect the elution fractions and pool those containing the L-amino acid (as determined by TLC). Remove the ammonia by rotary evaporation. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.
Protocol 2: Heterologous Expression and Purification of NRPS Modules
Rationale: To test for substrate incorporation in vitro, the required NRPS catalytic machinery must be produced in a pure, active form. This protocol describes the expression of an N-terminally His-tagged NRPS module in E. coli and its purification.
Procedure:
-
Expression: Transform E. coli BL21(DE3) with an appropriate expression vector (e.g., pET28a) containing the gene for the NRPS module of interest. Grow the cells in TB or 2xYT media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.2 mM IPTG and continue incubation at 18°C for 16-20 hours.
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.8, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol). Lyse cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by ultracentrifugation (40,000 x g, 45 min). Load the supernatant onto a Ni-NTA affinity column. Wash with 20 column volumes of Wash Buffer (Lysis Buffer with 25 mM Imidazole). Elute the protein with Elution Buffer (Lysis Buffer with 250 mM Imidazole).
-
Holo-Enzyme Preparation: The purified NRPS module is in its apo form. To attach the Ppant arm to the T-domain, incubate the purified module (10 µM) with 2 µM of a phosphopantetheinyl transferase (like Sfp or PptA), 10 mM MgCl₂, and 1 mM Coenzyme A at 37°C for 1 hour.
-
Quality Control: Assess protein purity by SDS-PAGE. Protein concentration should be determined using a Bradford assay or by measuring A280. The purified, active holo-enzyme should be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 3: ATP-PPi Exchange Assay for Adenylation Domain Specificity
Rationale: This assay directly measures the first step of the A-domain catalytic cycle: the formation of the aminoacyl-adenylate and pyrophosphate (PPi) from the amino acid and ATP. By using radiolabeled [³²P]PPi, we can measure its ATP-dependent exchange into the ATP pool, but only in the presence of an amino acid substrate that the A-domain can activate.[6]
Data Presentation: ATP-PPi Exchange Assay Reaction Setup
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 5 | 50 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| DTT | 100 mM | 1 | 1 mM |
| ATP | 50 mM | 1 | 0.5 mM |
| [³²P]Tetrasodium PPi | 1 mCi/mL | 1 | 10 µCi/mL |
| Purified A-domain/Module | 100 µM | 1 | 1 µM |
| Substrate (e.g., L-3-OH-Orn) | 100 mM | 1 | 1 mM |
| Nuclease-free H₂O | - | to 100 µL | - |
| Controls | |||
| Positive Control | Native Substrate | 1 | 1 mM |
| Negative Control | No Substrate (H₂O) | 1 | - |
Procedure:
-
Assemble the reaction mixture on ice as described in the table.
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 15 minutes.
-
Quench the reaction by adding 500 µL of a quench solution (1.6% activated charcoal, 4.5% tetrasodium pyrophosphate, 3.5% perchloric acid).
-
Vortex and incubate on ice for 10 minutes to allow the charcoal to bind the [³²P]ATP.
-
Pellet the charcoal by centrifugation (14,000 x g, 10 min).
-
Measure the radioactivity of the supernatant (containing the unbound [³²P]PPi) using a scintillation counter.
-
Interpretation: A significant increase in counts per minute (CPM) compared to the "No Substrate" negative control indicates that the A-domain successfully activated the tested amino acid.
Protocol 4: In Vitro Peptide Synthesis and LC-MS/MS Analysis
Rationale: The definitive test for incorporation is the successful synthesis of the target peptide. This protocol reconstitutes a minimal di-modular NRPS system in vitro to produce a dipeptide, which is then detected and characterized by high-resolution mass spectrometry.[11]
Data Presentation: In Vitro Dipeptide Synthesis Reaction Setup
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 10 | 50 mM |
| MgCl₂ | 1 M | 2 | 10 mM |
| DTT | 100 mM | 2 | 1 mM |
| ATP (with regeneration system) | 50 mM | 4 | 2 mM |
| Holo-NRPS Module 1 (Donor) | 100 µM | 2 | 1 µM |
| Holo-NRPS Module 2 (Acceptor) | 100 µM | 2 | 1 µM |
| Substrate 1 (for Module 1) | 100 mM | 2 | 1 mM |
| L-Erythro-3-hydroxy-ornithine | 100 mM | 2 | 1 mM |
| Nuclease-free H₂O | - | to 200 µL | - |
Procedure:
-
Reaction Setup: Combine all components as listed in the table in a microcentrifuge tube. The ATP regeneration system (e.g., creatine phosphate and creatine kinase) is recommended for long incubations.
-
Incubation: Incubate the reaction at 30°C for 4 hours.
-
Product Release: The peptide product remains covalently bound to the final T-domain. To release it for analysis, add 10 µL of 1 M NaOH and incubate at 37°C for 30 minutes to hydrolyze the thioester bond.
-
Quenching and Extraction: Neutralize the reaction with 10 µL of 1 M HCl. Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Search for the expected mass of the dipeptide containing 3-hydroxy-ornithine. The exact mass should be calculated and used for an extracted ion chromatogram (EIC).
-
Confirm the identity of the product by fragmentation (MS/MS), which should yield characteristic b- and y-ions corresponding to the peptide sequence.[12][13]
-
PART 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No activity in ATP-PPi Assay | 1. Inactive enzyme. 2. A-domain cannot recognize the substrate. | 1. Verify protein integrity via SDS-PAGE. Re-purify if degradation is observed. Ensure proper storage at -80°C. 2. Run a positive control with the A-domain's known native substrate. If the positive control works, the A-domain is not tolerant of 3-hydroxy-ornithine. Consider A-domain engineering. |
| Low peptide yield in in vitro synthesis | 1. Inefficient C-domain catalysis. 2. Low substrate concentration. 3. ATP depletion. | 1. Ensure both modules are active and properly folded. The C-domain may have strict stereochemical requirements for the donor or acceptor. 2. Increase the concentration of 3-hydroxy-ornithine. 3. Ensure the ATP regeneration system is active. |
| Multiple peaks in LC-MS | 1. Incomplete enzymatic resolution. 2. Enzyme promiscuity. 3. Side reactions (e.g., cyclization). | 1. Re-evaluate the purity of the resolved amino acid. 2. The A-domain might be activating other contaminating amino acids. Use high-purity reagents. 3. The TE domain (if present) or spontaneous cyclization of ornithine can occur. Optimize reaction conditions (pH, time). |
PART 4: Conclusion and Future Perspectives
This guide provides a robust, multi-step methodology for the deliberate incorporation of rac-Erythro-3-hydroxy-DL-ornithine into non-ribosomal peptides. By prioritizing substrate purity through enzymatic resolution and employing validated biochemical and analytical techniques, researchers can systematically overcome the inherent challenges of this non-standard building block. The confirmation of substrate activation by the A-domain via the ATP-PPi exchange assay is a critical checkpoint before committing to full peptide synthesis.
The successful incorporation of hydroxylated ornithine opens the door to generating novel peptide analogues with potentially enhanced pharmacological properties, such as increased hydrophilicity, new hydrogen bonding capabilities, and altered proteolytic stability. Should the target NRPS module show low or no activity towards this substrate, the protocols outlined here provide the baseline for future protein engineering efforts. Rational mutagenesis of the A-domain binding pocket or directed evolution approaches can be employed to tailor the enzyme's specificity, further expanding the synthetic capabilities of the NRPS machinery.[3][14]
PART 5: References
-
Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid. (2010). ACS Publications. Retrieved March 27, 2026, from [Link]
-
Nonproteinogenic amino acid building blocks for nonribosomal peptide and hybrid polyketide scaffolds. (2013). PubMed. Retrieved March 27, 2026, from [Link]
-
Enzymatic Resolution of Racemic Amino Acids: Part IV. Another Purification Method of Mold Acylase and Effect of Metal Ions, Cyanide and EDTA on the Enzyme Activity. (n.d.). Oxford Academic. Retrieved March 27, 2026, from [Link]
-
Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. (n.d.). Oxford Academic. Retrieved March 27, 2026, from [Link]
-
Biomimetic engineering of nonribosomal peptide synthesis. (2023). Portland Press. Retrieved March 27, 2026, from [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
US3386888A - Resolution of racemic amino acids. (n.d.). Google Patents. Retrieved March 27, 2026, from
-
Biomimetic engineering of nonribosomal peptide synthesis. (2023). Biochemical Society Transactions. Retrieved March 27, 2026, from [Link]
-
Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains. (2024). Natural Product Reports (RSC Publishing). Retrieved March 27, 2026, from [Link]
-
Promoting ribosomal incorporation of backbone-modifying nonproteinogenic amino acids into nascent peptides by ATP-binding cassette family-F proteins and EF-P. (2025). Oxford Academic. Retrieved March 27, 2026, from [Link]
-
Engineering non-ribosomal peptide synthesis: tuning the antibiotics engine of the microbial world. (2026). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]
-
Incorporation of Nonproteinogenic Amino Acids in Class I and II Lantibiotics. (2018). ACS Publications. Retrieved March 27, 2026, from [Link]
-
Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases. (2024). PMC. Retrieved March 27, 2026, from [Link]
-
Directed Evolution of an Adenylation Domain Alters Substrate Specificity and Generates a New Catechol Siderophore in Escherichia coli. (2024). ACS Publications. Retrieved March 27, 2026, from [Link]
-
Influence of condensation domains on activity and specificity of adenylation domains. (2021). bioRxiv. Retrieved March 27, 2026, from [Link]
-
Non-Ribosomal Peptide Synthesis. (n.d.). University of California, Irvine. Retrieved March 27, 2026, from [Link]
-
Engineering of non-ribosomal peptide synthetases (NRPS) for the production of new-to-nature peptides. (2019). Research Communities. Retrieved March 27, 2026, from [Link]
-
Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
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Exploring the substrate stereoselectivity and catalytic mechanism of nonribosomal peptide macrocyclization in surugamides biosynthesis. (2024). PMC. Retrieved March 27, 2026, from [Link]
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Chemical Strategies for Visualizing and Analyzing Endogenous Nonribosomal Peptide Synthetase (NRPS) Megasynthetases. (2019). PubMed. Retrieved March 27, 2026, from [Link]
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Hydroxy Acid Activation in Fungal Non-Ribosomal Peptide Synthesis Assessed by Site-Directed Mutagenesis. (2023). ResearchGate. Retrieved March 27, 2026, from [Link]
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Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved March 27, 2026, from [Link]
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Peptide Characterization Techniques and Applications. (2025). ResolveMass. Retrieved March 27, 2026, from [Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved March 27, 2026, from [Link]
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Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
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Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]
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Ornithine. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]
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Syntheses of α-amino-β-hydroxy-acids. Part II. Erythro - and threo-β-hydroxy-DL-aspartic acid. (1962). RSC Publishing. Retrieved March 27, 2026, from [Link]
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Application Notes and Protocols: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction and Scientific Rationale
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is a non-proteinogenic amino acid derivative of L-ornithine[1]. L-ornithine is a pivotal molecule in cellular metabolism, serving as a key intermediate in the urea cycle and, most critically for cancer research, as the direct precursor for polyamine biosynthesis[2][3].
Polyamines—such as putrescine, spermidine, and spermine—are small, polycationic molecules essential for a multitude of cellular processes, including DNA replication, protein synthesis, cell cycle progression, and gene regulation[4][5]. Dysregulation of polyamine metabolism is a hallmark of many cancers, where elevated polyamine levels are strongly associated with increased cell proliferation, tumor growth, and metastasis[5][6][7].
The rate-limiting step in polyamine synthesis is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC)[4][8]. ODC is frequently overexpressed in cancer cells, often driven by oncogenes like MYC, and its activity is tightly linked to malignant transformation and progression[6][7][8]. Consequently, ODC has emerged as a significant therapeutic target for cancer treatment and chemoprevention[4][8][9].
As a structural analog of ornithine, rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is rationally positioned to act as a competitive inhibitor or modulator of ODC or other enzymes within the polyamine pathway. By competing with the natural substrate, it has the potential to disrupt polyamine biosynthesis, thereby depleting the cellular pool of these essential molecules and exerting anti-proliferative effects. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound in various in vitro models.
Compound Specifications
A summary of the key chemical and physical properties of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is provided below.
| Property | Value | Source |
| CAS Number | 66954-83-4 | [10] |
| Molecular Formula | C₅H₁₃ClN₂O₃ | [10] |
| Molecular Weight | 184.62 g/mol | [10][11] |
| Synonyms | rac-(3R)-rel-3-Hydroxy-D-ornithine Monohydrochloride | [10] |
| Storage Temperature | Recommended: -20°C for long-term storage | [12] |
Experimental Protocols
Preparation of Stock Solutions
The solubility of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride in common laboratory solvents has not been extensively reported. Therefore, it is crucial to perform a small-scale solubility test before preparing a large stock solution.
Protocol for Stock Solution Preparation (100 mM):
-
Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet using aseptic techniques.
-
Weighing: Accurately weigh out 18.46 mg of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride.
-
Solvent Selection:
-
Primary Recommendation: Attempt to dissolve the compound in sterile, deionized water or phosphate-buffered saline (PBS). Amino acid hydrochlorides are generally water-soluble.
-
Alternative Solvents: If solubility in aqueous solutions is limited, consider using dimethyl sulfoxide (DMSO). Note that high concentrations of DMSO can be toxic to cells; typically, the final concentration in cell culture media should not exceed 0.5% (v/v).
-
-
Dissolution: Add 1 mL of the chosen solvent to the weighed compound to achieve a 100 mM stock solution. Vortex gently until fully dissolved. A brief, gentle warming (to 37°C) or sonication may aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage.
-
Note: If using an aqueous-based stock, we do not recommend storing the solution for more than one day at 4°C[12].
-
Workflow for Determining Optimal Working Concentration
The optimal working concentration of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride will be cell line-dependent. A dose-response experiment is essential to determine the effective concentration range for your specific model system.
Caption: Workflow for determining the optimal working concentration.
Protocol for Dose-Response Assay:
-
Cell Seeding: Seed your cell line of interest in a 96-well plate at a predetermined optimal density (to ensure cells are in the exponential growth phase during treatment).
-
Serial Dilutions: Prepare serial dilutions of the stock solution in your complete cell culture medium. A common starting range is from 1 µM to 1 mM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest treatment dose).
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Table of Suggested Starting Concentrations for Optimization:
| Assay Type | Suggested Starting Range | Rationale |
| Initial Range-Finding | 1 µM - 5 mM | To identify the broad window of biological activity. |
| Cell Proliferation Assay | 10 µM - 1 mM | Many amino acid analogs show activity in this range. |
| Synergy Studies | 0.25x to 1x of the IC50 value | To assess effects at both sub-lethal and inhibitory concentrations. |
Application: Inhibition of Cancer Cell Proliferation
This protocol assesses the anti-proliferative effects of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride.
-
Cell Seeding: Seed cancer cells (e.g., neuroblastoma, colon, or breast cancer cell lines known for high ODC activity) in 96-well plates.
-
Treatment: Treat cells with a range of concentrations of the compound, typically centered around the predetermined IC50 value. Include a positive control, such as DFMO (α-difluoromethylornithine), a known ODC inhibitor[9][13], and a vehicle control.
-
Incubation: Incubate for 48-96 hours.
-
Endpoint Analysis:
-
Cell Viability: As described in the dose-response protocol.
-
Cell Counting: For a more direct measure of proliferation, detach cells with trypsin and count them using a hemocytometer or an automated cell counter.
-
Colony Formation Assay: To assess long-term effects on clonogenic survival.
-
Mechanistic Insights: Targeting the Polyamine Pathway
The primary hypothesized mechanism of action for an ornithine analog is the inhibition of ODC, thereby blocking the polyamine synthesis pathway.
Caption: Potential inhibition of the polyamine synthesis pathway.
To validate this mechanism, researchers can perform the following downstream analyses after treatment with rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride:
-
ODC Activity Assay: Directly measure the enzymatic activity of ODC in cell lysates.
-
Polyamine Quantification: Use HPLC or mass spectrometry to measure the intracellular levels of putrescine, spermidine, and spermine. A successful inhibitor should lead to a decrease in these polyamines.
-
Western Blotting: Analyze the expression levels of ODC and other key proteins in related signaling pathways (e.g., MYC, mTOR)[6][7].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in media | Poor solubility or exceeding solubility limit. | Prepare a fresh stock solution. Try a different solvent (e.g., DMSO). Ensure the final solvent concentration is non-toxic to cells. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No observable effect on cells | Concentration is too low, incubation time is too short, or the cell line is resistant. | Perform a broader dose-response study up to the millimolar range. Increase the incubation time. Try a different cell line known to be sensitive to polyamine depletion. |
References
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Polyamines and related signaling pathways in cancer - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
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Casero, R. A., Murray Stewart, T., & Pegg, A. E. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 681–695. [Link]
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Babbar, N., & Gerner, E. W. (2022). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cancers, 14(14), 3377. [Link]
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Li, Y., Chen, Y., & Liu, Y. (2024). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology, 15, 1359194. [Link]
-
Hogarty, M. D., Norris, M. D., & Haber, M. (2012). Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. Frontiers in Oncology, 2, 170. [Link]
-
Woster, P. M., & Casero, R. A. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 65(10), 7083–7104. [Link]
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Reddy, V. K., Jin, S., & Liu, Y. (2013). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Med chem, 3(5), 268-271. [Link]
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Woster, P. M., & Casero, R. A. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 65(10), 7083–7104. [Link]
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Heller, J. S., Fong, W. F., & Canellakis, E. S. (1976). The appearance of an ornithine decarboxylase inhibitory protein upon the addition of putrescine to cell cultures. Proceedings of the National Academy of Sciences, 73(6), 1858-1862. [Link]
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Al-Hejjaj, M. S., Al-Sharif, I., & Woster, P. M. (2020). Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. Journal of Natural Products, 83(9), 2707–2716. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171397, 3-Hydroxyornithine. Retrieved March 26, 2026, from [Link]
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Ozturk, S. S. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Applied Biochemistry, 63(1), 1-13. [Link]
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LookChem. (n.d.). erythro-3-hydroxyornithine hydrochloride. Retrieved March 26, 2026, from [Link]
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Tsuchiya, Y., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(4), 1319-1326. [Link]
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Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved March 26, 2026, from [Link]
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Heemstra Jr, J. R., et al. (2009). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of the American Chemical Society, 131(40), 14212-14213. [Link]
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Ho, Y. Y., et al. (2017). l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system. Food & Function, 8(6), 2110-2114. [Link]
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Gonsior, C., et al. (2011). Consecutive Enzymatic Modification of Ornithine Generates the Hydroxamate Moieties of the Siderophore Erythrochelin. Biochemistry, 50(26), 5991-5999. [Link]
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Heemstra Jr, J. R., et al. (2009). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of the American Chemical Society, 131(40), 14212-14213. [Link]
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European Collection of Authenticated Cell Cultures. (n.d.). Cell culture reagents. Retrieved March 26, 2026, from [Link]
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Metware Biotechnology. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Retrieved March 26, 2026, from [Link]
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Junsei Chemical Co., Ltd. (n.d.). Hydroquinone 1,4-Benzenediol. Retrieved March 26, 2026, from [Link]
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PathBank. (n.d.). Ornithine Biosynthesis. Retrieved March 26, 2026, from [Link]
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Trakarnsanga, K., et al. (2022). Choice of lipid supplementation for in vitro erythroid cell culture impacts reticulocyte yield and characteristics. Scientific Reports, 12(1), 1-13. [Link]
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Weitnauer, G., et al. (2009). Stereospecific Synthesis of threo- and erythro-β-Hydroxyglutamic Acid During Kutzneride Biosynthesis. Journal of the American Chemical Society, 131(37), 13212-13213. [Link]
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Izumiya, N., et al. (1975). Synthesis of erythro- and threo-γ-Hydroxy-l-ornithines. Bulletin of the Chemical Society of Japan, 48(4), 1164-1166. [Link]
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Shinsei Chemical. (n.d.). Compound Details. Retrieved March 26, 2026, from [Link]
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Lee, S.-G., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3 (2). Applied and Environmental Microbiology, 81(13), 4443-4451. [Link]
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Technical Support Center: Optimizing the Yield of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride Synthesis
Welcome to the technical support center for the synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The information provided herein is based on established synthetic routes and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of β-hydroxy-α-amino acids, such as 3-hydroxyornithine, is a critical process in the development of various pharmaceuticals and natural product analogs.[1][2][3] The erythro diastereomer, in particular, is a key structural motif. Achieving high yield and diastereoselectivity for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can be challenging due to competing side reactions and difficulties in purification. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic strategies for 3-hydroxyornithine?
There are several established strategies for the synthesis of β-hydroxy-α-amino acids.[1][3] A prevalent approach for 3-hydroxyornithine involves the diastereoselective aldol reaction of a glycine enolate equivalent with a suitable aldehyde.[1] Other methods include the Sharpless asymmetric aminohydroxylation and enzymatic approaches using transaldolases.[2][3] For the specific synthesis of rac-Erythro-3-hydroxy-DL-ornithine, a common route starts from a protected ornithine derivative or a related precursor that allows for the stereocontrolled introduction of the hydroxyl group.
Q2: Why is controlling the diastereoselectivity (erythro vs. threo) so critical and what factors influence it?
Controlling the relative stereochemistry at the C2 (α-carbon) and C3 (β-carbon) positions is paramount as the biological activity of the final molecule is often dependent on a specific diastereomer. The erythro isomer has the amino and hydroxyl groups on opposite sides in a Fischer projection, while the threo isomer has them on the same side.
Several factors influence the diastereoselectivity of the reaction:
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which can lead to higher diastereoselectivity.
-
Choice of Base and Solvent: The nature of the base and the polarity of the solvent can significantly impact the transition state geometry of the key bond-forming step (e.g., the aldol addition), thereby influencing the diastereomeric ratio.
-
Protecting Groups: The steric and electronic properties of the protecting groups on the ornithine backbone can direct the approach of the incoming electrophile, favoring the formation of one diastereomer over the other.
-
Lewis Acid Catalysis: In some aldol-type reactions, the use of a Lewis acid can help to organize the transition state and enhance diastereoselectivity.
Q3: What is the role of cupric sulfate (CuSO₄) in some published syntheses of related amino acids?
While not always directly used in every 3-hydroxyornithine synthesis, cupric sulfate can play several roles in related organic transformations. It is an inexpensive and versatile reagent often used as a catalyst.[4] In the context of amino acid synthesis, it can be involved in:
-
Lewis Acid Catalysis: CuSO₄ can act as a Lewis acid to activate carbonyl groups or other electrophiles.
-
Formation of Copper Chelates: Amino acids can form complexes with copper ions. This chelation can influence the reactivity and stereoselectivity of subsequent reactions by locking the molecule into a more rigid conformation.
-
Oxidative Reactions: In some contexts, copper(II) salts can participate in oxidative cyclization or other redox processes.[4]
The specific role would depend on the detailed reaction mechanism of the chosen synthetic route.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride.
Problem 1: Low Overall Yield
Symptoms:
-
The isolated mass of the final product is significantly lower than the theoretical maximum.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a small amount of the desired compound.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reagents. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Optimize Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A systematic study to find the optimal balance between rate and selectivity is recommended. 3. Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can quench reactive intermediates. |
| Side Reactions | Competing reactions such as elimination, over-oxidation, or polymerization can consume starting materials and reduce the yield of the desired product. | 1. Control Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a strong base, for example, could promote elimination. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates. |
| Product Degradation | The product may be unstable under the reaction or workup conditions. | 1. Milder Workup: Use milder acidic or basic conditions during the workup. 2. Temperature Control: Keep the temperature low during the workup and purification steps. |
| Inefficient Isolation | The product may be lost during extraction or purification steps. | 1. Optimize Extraction: Adjust the pH of the aqueous layer during extraction to ensure the product is in a form that is soluble in the organic layer. Multiple extractions with smaller volumes of solvent are often more efficient. 2. Chromatography Conditions: Optimize the mobile phase and stationary phase for column chromatography to achieve good separation without significant product loss on the column. |
Problem 2: Poor Diastereoselectivity (Low Erythro:Threo Ratio)
Symptoms:
-
¹H NMR analysis of the crude or purified product shows significant signals corresponding to both the erythro and threo diastereomers.
-
Difficulty in separating the diastereomers by crystallization or chromatography.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable threo diastereomer. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) and monitor the effect on the diastereomeric ratio. |
| Incorrect Choice of Base or Solvent | The solvent and base can influence the geometry of the enolate and the transition state of the reaction. | 1. Screen Different Bases: Experiment with different bases (e.g., LDA, LiHMDS, KHMDS) to see how they affect diastereoselectivity. 2. Vary Solvent Polarity: Test a range of solvents with different polarities (e.g., THF, diethyl ether, toluene). |
| Steric Hindrance | The protecting groups on the starting material may not be providing enough steric bulk to effectively direct the stereochemical outcome. | 1. Modify Protecting Groups: Consider using bulkier protecting groups on the amino functionalities to enhance facial selectivity. |
Problem 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The product is difficult to crystallize from the crude reaction mixture.
-
The product co-elutes with impurities during column chromatography.
-
The final product is an oil instead of a solid.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Diastereomers | A mixture of diastereomers can inhibit crystallization. | 1. Improve Diastereoselectivity: Refer to the troubleshooting steps for "Poor Diastereoselectivity". 2. Diastereomer Separation: If the diastereomeric ratio cannot be improved, explore different chromatographic techniques (e.g., preparative HPLC) or derivatization to facilitate separation. |
| Residual Impurities | Starting materials, by-products, or residual solvents can interfere with crystallization and purification. | 1. Thorough Workup: Ensure the workup procedure effectively removes most of the impurities. This may involve additional wash steps or a pre-purification step. 2. Recrystallization: Experiment with different solvent systems for recrystallization to find one that selectively crystallizes the desired product. |
| Hygroscopic Nature of the Product | The hydrochloride salt of the amino acid can be hygroscopic, making it difficult to handle and obtain as a dry solid. | 1. Drying: Dry the final product under high vacuum for an extended period. The use of a drying agent like P₂O₅ may be necessary. 2. Handling: Handle the final product in a glove box or under a dry atmosphere to prevent moisture absorption. |
Experimental Workflow and Protocols
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride.
Caption: Generalized workflow for the synthesis.
General Protocol for Diastereoselective Aldol-Type Reaction
Note: This is a generalized protocol and may require optimization for specific substrates and reaction conditions.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the protected ornithine derivative and an anhydrous solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of a strong base (e.g., Lithium Diisopropylamide - LDA) to the cooled solution of the starting material.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for complete enolate formation.
-
-
Aldol Addition:
-
Slowly add a solution of the aldehyde electrophile in the same anhydrous solvent to the enolate solution.
-
Continue stirring at the low temperature for the optimized reaction time, monitoring the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Troubleshooting Decision Tree
The following diagram provides a logical decision-making process for troubleshooting common issues.
Caption: Decision tree for troubleshooting synthesis.
References
-
Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. [Link]
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC. [Link]
-
Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. PMC. [Link]
-
Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Stereoselective Synthesis of [2S,3R]-β-Hydroxy Ornithine. Synthetic Communications. [Link]
-
Highly Efficient Chiral-Pool Synthesis of (2S,4R)-4-Hydroxyornithine. Organic Letters. [Link]
-
3-Hydroxyornithine. PubChem. [Link]
-
Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis. ResearchGate. [Link]
-
Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of the American Chemical Society. [Link]
- Preparation method of L-ornithine hydrochloride.
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Efficient preparation of β-hydroxy aspartic acid and its derivatives. Tetrahedron Letters. [Link]
-
Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine. ResearchGate. [Link]
- Preparation method of cupric oxide or cupric sulfate using copper sheathed steel by ammonia immersion.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation Optimization for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific physicochemical challenges of separating rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride.
This compound is an underivatized, highly polar zwitterionic amino acid featuring two basic amino groups, one acidic carboxyl group, and a chiral hydroxyl group at the C3 position. Standard reversed-phase chiral methods often fail due to a lack of analyte retention. Below is our field-proven decision matrix and troubleshooting guide to help you achieve baseline enantiomeric resolution.
Decision tree for rac-Erythro-3-hydroxy-DL-ornithine chiral separation.
Section 1: Direct Separation via Zwitterionic Stationary Phases (ZWIX)
FAQ: Why does my rac-Erythro-3-hydroxy-DL-ornithine elute in the void volume on standard reversed-phase chiral columns (e.g., Amylose/Cellulose)? Causality: The extreme hydrophilicity of this underivatized amino acid prevents it from partitioning into a hydrophobic stationary phase. To retain and separate it, you must use Zwitterionic Chiral Stationary Phases (CSPs) like Chiralpak ZWIX. These columns utilize a double ion-pairing mechanism . The basic amino groups of ornithine interact with the sulfonic acid moiety of the CSP, while the carboxylate of the analyte interacts with the protonated quinuclidine nitrogen of the CSP .
Protocol 1: ZWIX Method Optimization
This method is ideal for LC-MS applications as it avoids non-volatile salts.
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Water (98:2 v/v). Add 50 mM Formic acid and 25 mM Diethylamine. Causality: The acidic and basic additives precisely modulate the ionization state of both the zwitterionic CSP and the amphoteric analyte, optimizing the ion-pairing kinetics.
-
Column Setup: Install a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm). Set column oven temperature to 25°C and flow rate to 0.5 mL/min.
-
Self-Validating Step: Inject 1 µL of a neutral void volume marker (e.g., uracil at 0.1 mg/mL). If the retention factor ( k′ ) is <0.1 , the column has not properly equilibrated with the ion-pairing agents. Do not inject your sample until the baseline is completely stable and the void marker retention is highly reproducible.
-
Sample Injection: Inject 2 µL of the analyte dissolved in the mobile phase.
Section 2: Ligand Exchange Chromatography (LEC)
FAQ: Can I use Ligand Exchange Chromatography for this compound, and how does the 3-hydroxyl group affect retention? Causality: Yes, LEC is highly effective. In LEC, the chiral selector (e.g., L-proline) and the analyte form a transient ternary complex with a central Cu(II) ion in the mobile phase. The erythro configuration places the 3-hydroxyl group in a specific spatial orientation where it can provide apical coordination to the Cu(II) ion. This extra coordination point increases the thermodynamic stability of the complex, fundamentally altering the enantioselectivity and retention time compared to unsubstituted ornithine .
Protocol 2: LEC Method Setup
This method is restricted to UV/Vis detection due to the presence of copper ions.
-
Mobile Phase Preparation: Dissolve 2 mM CuSO₄ and 4 mM L-proline in HPLC-grade water. Adjust the pH to 5.5 using dilute ammonium acetate. Causality: A 1:2 ratio of Cu(II) to chiral selector ensures the stationary phase is saturated with the active chiral complex without causing precipitation.
-
Column Setup: Install an achiral C18 column or a dedicated ligand exchange column (e.g., Nucleosil Chiral-1). Set flow rate to 1.0 mL/min at 20°C.
-
Self-Validating Step: Monitor the baseline absorbance at 254 nm. A drifting baseline indicates incomplete equilibration of the Cu(II) complex onto the stationary phase. Do not proceed until the baseline drift is <1 mAU/min.
-
Sample Injection: Inject 5 µL of the analyte (1 mg/mL in water).
Section 3: Pre-Column Derivatization Strategies (Indirect)
FAQ: I need high-sensitivity fluorescence detection for trace analysis. Which derivatization strategy ensures baseline resolution without risking racemization? Causality: Fmoc-Cl (9-Fluorenylmethyl chloroformate) derivatization is the gold standard here. Because ornithine possesses two primary amines (alpha and delta), a di-Fmoc derivatization occurs. This reaction masks the extreme polarity of the amines and adds bulky, highly hydrophobic fluorenyl groups. This drastically shifts the molecule's partition coefficient, allowing it to be easily retained and separated on standard polysaccharide-based CSPs (e.g., Chiralpak AD-H) with exceptional fluorescence sensitivity .
Protocol 3: Fmoc-Cl Derivatization and Separation
-
Reagent Preparation: Prepare 10 mM Fmoc-Cl in anhydrous acetonitrile and 10 mM borate buffer (pH 8.5).
-
Derivatization Reaction: In a microvial, mix 50 µL of the sample, 50 µL of borate buffer, and 100 µL of Fmoc-Cl solution. Incubate at 25°C for exactly 15 minutes. Causality: Mild basic conditions are required to deprotonate the amines for nucleophilic attack without causing base-catalyzed racemization at the alpha-carbon.
-
Quenching: Add 50 µL of 1% trifluoroacetic acid (TFA) to immediately halt the reaction.
-
Self-Validating Step: Inject a reagent blank (buffer + Fmoc-Cl + TFA, no analyte). Identify the Fmoc-OH hydrolysis peak in the chromatogram. This validates that the derivatization reagents are active and ensures the byproduct peak does not co-elute with your target di-Fmoc-ornithine enantiomers.
Quantitative Data Summary
The following table synthesizes the expected chromatographic behavior across the three optimized methodologies to aid in your method selection:
| Separation Strategy | Recommended Column Type | Typical Retention Time (min) | Typical Resolution ( Rs ) | Est. Detection Limit | MS Compatibility |
| Direct (Zwitterionic) | Chiralpak ZWIX(+) | 12.0 - 18.0 | > 2.0 | ~0.5 µg/mL | Yes (ESI-MS) |
| Direct (Ligand Exchange) | Cu(II) / L-Proline | 15.0 - 25.0 | 1.5 - 2.5 | ~5.0 µg/mL | No (Ion suppression) |
| Indirect (Di-Fmoc Deriv.) | Polysaccharide (e.g., AD-H) | 20.0 - 30.0 | > 3.0 | ~0.05 µg/mL | Yes (Requires makeup flow) |
References
-
Daicel Chiral Technologies. ZWIX Chiral Stationary Phases: Separation of underivatized amino acids and zwitterionic compounds. Retrieved from[Link]
-
Lu, X., Chen, Y., Guo, L., & Yang, Y. (2002). Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector. Journal of Chromatography A, 945(1-2), 249-255. Retrieved from[Link]
-
Morvan, M., & Mikšík, I. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Separations, 8(8), 112. Retrieved from[Link]
A Comparative Guide to rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride and threo-3-hydroxyornithine Isomers for Researchers and Drug Development Professionals
In the landscape of non-proteinogenic amino acids, the stereochemistry of a molecule is a critical determinant of its biological function and therapeutic potential. This guide provides an in-depth comparison of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride and its diastereomeric counterparts, the threo-3-hydroxyornithine isomers. As a racemic mixture of the erythro form, rac-Erythro-3-hydroxy-DL-ornithine presents a different biological profile compared to the stereochemically distinct threo isomers, which are notable for their role as precursors to vital natural products. This document will dissect these differences, supported by experimental evidence, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.
Introduction to the Stereoisomers of 3-Hydroxyornithine
3-Hydroxyornithine is a derivative of the amino acid ornithine, featuring a hydroxyl group at the 3-position. This substitution introduces a second chiral center, giving rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the erythro and the threo diastereomers.
-
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is a salt of a racemic mixture, meaning it contains equal amounts of (2S,3R)- and (2R,3S)-3-hydroxyornithine. The "erythro" designation refers to the relative configuration of the two chiral centers, where similar substituents are on the same side in a Fischer projection.
-
threo-3-hydroxyornithine isomers have the opposite relative configuration, with similar substituents on opposite sides in a Fischer projection. The biologically significant isomer is often the (2S,3R)-threo form, which serves as a key building block in the biosynthesis of several natural products.
The spatial arrangement of the amino, carboxyl, and hydroxyl groups dictates how these molecules interact with the active sites of enzymes and receptors, leading to distinct biological activities.
Comparative Biological Activity: The Significance of Stereochemistry
The most profound difference between the erythro and threo isomers of 3-hydroxyornithine lies in their biological roles, particularly as biosynthetic precursors.
The Pivotal Role of threo-3-Hydroxyornithine in Clavulanic Acid Biosynthesis
The (2S,3R)-threo isomer of 3-hydroxyornithine is a crucial intermediate in the biosynthesis of proclavaminic acid, a direct precursor to clavulanic acid. Clavulanic acid is a potent inhibitor of bacterial β-lactamase enzymes and is widely used in combination with β-lactam antibiotics to combat antibiotic resistance.
The biosynthetic pathway to clavulanic acid demonstrates remarkable stereospecificity. Enzymes such as clavaminate synthase exhibit a high degree of selectivity for substrates derived from the threo stereoisomer of 3-hydroxyornithine. This enzymatic preference underscores the biological importance of the threo configuration in this pathway. In contrast, the erythro isomers are not known to be precursors for clavulanic acid.
Differential Metabolism: Insights from Analogs
Direct comparative studies on the broader biological activities of 3-hydroxyornithine isomers are limited. However, research on analogous compounds provides valuable insights. A study on the L-threo and L-erythro isomers of 3-fluoroglutamate revealed significantly different interactions with glutamate decarboxylase from Escherichia coli.
-
The threo isomer was decarboxylated to form 4-amino-3-fluorobutyrate.
-
The erythro isomer , in contrast, underwent a reaction that led to the loss of the fluorine atom.
This differential metabolic fate of closely related diastereomers strongly suggests that enzymes can distinguish between the erythro and threo configurations, leading to distinct biological consequences. It is plausible that the stereoisomers of 3-hydroxyornithine would exhibit similar differential behavior with other enzymes that metabolize ornithine or related amino acids, such as ornithine aminotransferase, arginase, or ornithine decarboxylase.
| Isomer | Enzyme Interaction (with Glutamate Decarboxylase) | Metabolic Fate |
| L-threo-3-Fluoroglutamate | Substrate | Decarboxylation |
| L-erythro-3-Fluoroglutamate | Substrate | Fluorine elimination |
Physicochemical Properties and Analytical Separation
The different spatial arrangements of the functional groups in erythro and threo isomers lead to distinct physicochemical properties, which can be exploited for their separation and identification.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. Due to their different three-dimensional structures, erythro and threo isomers exhibit different interactions with the stationary phase, allowing for their separation even on achiral columns. For the separation of all four stereoisomers (including the enantiomers), chiral HPLC is required.
Experimental Protocol: Chiral HPLC Separation of 3-Hydroxyornithine Isomers
This protocol provides a general framework for the separation of 3-hydroxyornithine stereoisomers. Optimization of the mobile phase composition and gradient may be necessary depending on the specific column and system used.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative, is recommended for the direct separation of underivatized amino acid enantiomers and diastereomers.
-
Mobile Phase: A common mobile phase system for chiral separation of amino acids is a mixture of methanol, water, and a small amount of an acid (e.g., acetic acid or formic acid) and a base (e.g., triethylamine) to improve peak shape. A typical starting point could be a gradient of acetonitrile in an aqueous buffer.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for underivatized amino acids. Mass spectrometry (MS) can also be used for more sensitive and specific detection.
-
Sample Preparation: Dissolve the sample (e.g., rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride or a synthetic mixture of isomers) in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and run the gradient. The erythro and threo diastereomers should elute at different retention times. With an appropriate chiral column, the enantiomers of each diastereomer may also be resolved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another valuable tool for distinguishing between diastereomers. The different spatial relationships between the protons in erythro and threo isomers result in different coupling constants (J-values) and chemical shifts.
For vicinal protons on adjacent carbons bearing substituents, the Karplus relationship predicts that the magnitude of the coupling constant is dependent on the dihedral angle. In many cases, the coupling constant between the protons on C2 and C3 of 3-hydroxyornithine will differ between the erythro and threo isomers, allowing for their differentiation. Generally, in acyclic systems, the threo isomer often exhibits a larger vicinal coupling constant compared to the erythro isomer.
Synthesis of 3-Hydroxyornithine Isomers
The targeted synthesis of specific stereoisomers of 3-hydroxyornithine is essential for studying their individual biological activities. Several synthetic routes have been developed, often starting from chiral precursors.
Conceptual Synthetic Strategy for threo-3-Hydroxy-L-ornithine:
A common strategy involves the stereoselective synthesis of a protected form of the amino acid, followed by deprotection. For example, a stereoselective synthesis of (2S,3R)-threo-β-hydroxy ornithine has been achieved through the C2 opening of an epoxyalcohol with benzyl isocyanate.
Summary and Recommendations for Researchers
The choice between rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride and a specific threo-3-hydroxyornithine isomer is highly dependent on the research application.
| Feature | rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride | threo-3-hydroxyornithine Isomers |
| Stereochemistry | Racemic mixture of erythro isomers | Stereochemically defined (e.g., (2S,3R)-threo) |
| Biological Role | Not well-defined; may have mixed or inhibitory effects | Precursor to clavulanic acid and other natural products |
| Enzyme Specificity | Likely to have complex interactions due to the mixture of isomers | Specific isomers are recognized by certain enzymes (e.g., clavaminate synthase) |
| Applications | As a racemic mixture, it may be used in screening assays to identify potential biological activity or as a starting point for the isolation of individual erythro isomers. | Essential for studies on the biosynthesis of clavulanic acid and related compounds; potential as a chiral building block in synthetic chemistry. |
| Recommendation | Use for initial screening or when the specific biological activity of the erythro form is being investigated. | Use for studies requiring a stereochemically pure compound, particularly in the context of natural product biosynthesis and as a chiral synthon. |
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride , on the other hand, may serve as a useful tool in broader screening campaigns where the activities of both erythro enantiomers are being explored, or as a more readily available starting material for the chromatographic separation of the individual erythro isomers. Understanding the distinct properties and biological roles of these diastereomers is paramount for the design of rigorous experiments and the successful development of new therapeutic agents.
References
- Rao, B. V., Krishna, U. M., & Gurjar, M. K. (1997). Stereoselective Synthesis of [2S,3R]-β-Hydroxy Ornithine.
- Baggaley, K. H., Elson, S. W., Nicholson, N. H., & Sime, J. T. (1990). Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry
Validating the Purity of rac-Erythro-3-Hydroxy-DL-Ornithine Monohydrochloride Reference Standards: A Comparative Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Validation Methodology
Introduction & The Structural Challenge
In the development of modified peptides, siderophore analogs, and specialized pharmacokinetic assays, rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride serves as a critical unnatural amino acid building block and biomarker. However, validating its purity presents a unique analytical challenge.
Because the molecule possesses two chiral centers (C2 and C3), synthetic routes typically yield a mixture of erythro (2S,3S / 2R,3R) and threo (2S,3R / 2R,3S) diastereomers[1]. While the rac-erythro designation implies a racemic mixture of the enantiomers, the diastereomeric purity (the absence of the threo form) is paramount. Furthermore, as an aliphatic amino acid, it lacks a strong UV chromophore, rendering standard UV-Vis HPLC methods blind to underlying impurities. Finally, the monohydrochloride salt is inherently hygroscopic, meaning environmental moisture can severely skew mass-balance calculations.
This guide objectively compares the performance of Premium Certified Reference Materials (CRM) against Standard Reagent Grade (SRG) batches, providing self-validating experimental protocols grounded in ICH Q2(R2) guidelines[2] to ensure absolute analytical confidence.
Comparative Performance: Premium CRM vs. Standard Reagent Grade
Standard Reagent Grade (SRG) compounds are often synthesized with an emphasis on yield rather than diastereomeric resolution. In contrast, Premium CRMs undergo rigorous, multi-modal purification (e.g., repeated fractional crystallization) and are validated as a self-consistent system where Chemical Purity, Moisture, and Residual Solvents sum to 100% (Mass Balance).
Table 1: Quantitative Comparison of Reference Standard Tiers
| Analytical Parameter | Premium CRM | Standard Reagent Grade (SRG) | Analytical Methodology | Causality / Impact of Failure |
| Chemical Purity | > 99.0% | 90.0% – 95.0% | HPLC-FLD (Pre-column Deriv.) | Impurities co-elute in biological matrices, causing false positives. |
| Diastereomeric Excess | > 99.0% de | ~ 85.0% de (contains threo) | Quantitative ¹H-NMR | Threo impurities alter peptide folding and receptor binding kinetics. |
| Water Content | < 1.0% | 3.0% – 8.0% (variable) | Karl Fischer Titration | Hygroscopy inflates apparent weight, ruining quantitative assay accuracy. |
| Residual Solvents | < 0.1% | ~ 1.5% | GC-FID | Solvent toxicity in cell-based assays; suppression of MS ionization. |
| Mass Balance Assay | > 98.0% | 82.0% – 89.0% | Calculated | Using SRG as a calibrator leads to systemic under-dosing in formulations. |
Multi-Modal Validation Workflow
To establish trustworthiness, a reference standard cannot rely on a single analytical technique. The workflow below illustrates the orthogonal testing strategy required to certify a batch as a Premium CRM.
Figure 1: Orthogonal analytical workflow for validating rac-Erythro-3-hydroxy-DL-ornithine HCl standards.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems. By incorporating specific quenching steps and internal standards, they eliminate false positives and ensure compliance with ICH Q2(R2) guidelines for specificity and precision[3].
Protocol 1: Chemical Purity via FMOC Pre-Column Derivatization (HPLC-FLD)
Causality & Rationale: 3-hydroxyornithine lacks a conjugated π-system, rendering standard UV detection at 210-254 nm highly susceptible to baseline noise and solvent interference. To achieve the specificity required by ICH Q2(R2), we utilize 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts rapidly with both primary and secondary amines under mildly basic conditions to form highly fluorescent, stable carbamate derivatives[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of 0.1 M borate buffer (pH 9.4). Note: The pH must be strictly maintained; below pH 8.5, the primary amine reaction is incomplete.
-
Derivatization: Add 1.0 mL of 15 mM FMOC-Cl in anhydrous acetonitrile. Vortex for exactly 10 minutes at room temperature.
-
Quenching (Critical Step): Add 2.0 mL of 20 mM 1-adamantylamine in acetonitrile. Causality: Excess FMOC-Cl will hydrolyze into FMOC-OH, which co-elutes with amino acid derivatives. Adamantylamine reacts with unreacted FMOC-Cl to form a highly hydrophobic complex that elutes far later in the chromatogram, clearing the analytical window.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer (pH 4.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 25 minutes.
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).
-
Figure 2: Logical sequence of the FMOC derivatization and quenching pathway to ensure HPLC specificity.
Protocol 2: Diastereomeric Purity via Quantitative ¹H-NMR
Causality & Rationale: HPLC cannot always resolve the erythro and threo diastereomers of 3-hydroxyornithine, even after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is the absolute method for determining diastereomeric excess (de). The distinction relies on the Karplus equation: the vicinal proton coupling constant ( J2,3 ) between the α-proton (C2) and the β-proton (C3) differs significantly due to the distinct dihedral angles in the erythro vs. threo conformations[1].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 5.0 mg of the standard in 0.6 mL of Deuterium Oxide (D₂O). Add a trace amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal chemical shift reference (0.0 ppm).
-
Acquisition: Acquire a 1D ¹H-NMR spectrum at 400 MHz or higher, utilizing a water-suppression pulse sequence (e.g., presaturation) to eliminate the residual HOD peak (~4.7 ppm) which can obscure the α-proton signals.
-
Data Interpretation:
-
Locate the α-proton (C2-H) doublet/multiplet, typically found between 3.80 and 4.10 ppm.
-
Measure the coupling constant ( J2,3 ). The erythro diastereomer typically exhibits a smaller coupling constant ( J≈3.5−4.5 Hz) compared to the threo diastereomer ( J≈6.0−7.5 Hz) in D₂O, though exact values depend on the specific salt state and pH.
-
Quantitation: Integrate the distinct C2 or C3 proton signals for both diastereomers. Calculate the de using the formula:
%de=Areaerythro+Areathreo∣Areaerythro−Areathreo∣×100
-
Conclusion
Validating rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride requires a rigorous, multi-faceted approach. Relying solely on standard reagent grades or non-derivatized LC-MS can mask significant threo-diastereomer contamination and moisture-induced mass discrepancies. By implementing ICH Q2(R2)-aligned protocols—specifically FMOC-derivatized HPLC-FLD for chemical purity and qNMR for diastereomeric excess—researchers can guarantee the integrity of their reference standards, ensuring reproducible and authoritative downstream data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, Nov 2023. Available at:[Link]
-
Morin, B., et al. "3-Hydroxylysine, a Potential Marker for Studying Radical-Induced Protein Oxidation." Biochemistry (American Chemical Society), 1998. Available at:[Link]
-
Rohokale, R. S., & Dhavale, D. D. "Chiron approach towards the synthesis of (2S,3R)-3-hydroxyornithine, (2S,3R)-3-hydroxylysine and tetrahydroazepine core of (−)-balanol." Beilstein Journal of Organic Chemistry, 2014 / Tetrahedron, 2016. Available at:[Link]
Sources
A Comparative Guide to Unnatural Amino Acids in Drug Discovery: The Case for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
In the landscape of modern drug discovery, particularly in the realm of peptide and protein therapeutics, the deliberate incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy. These non-proteinogenic building blocks offer a vast chemical space beyond the canonical 20 amino acids, enabling the rational design of molecules with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of various UAAs, with a special focus on the potential utility of the under-explored compound, rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride. While direct experimental data on this specific isomer remains nascent, by examining its structural congeners and related UAAs, we can delineate a compelling rationale for its investigation and provide researchers with the necessary experimental frameworks to do so.
The Strategic Advantage of Unnatural Amino Acids
Peptide-based drugs often suffer from limitations such as susceptibility to proteolytic degradation and poor membrane permeability.[2] The introduction of UAAs can mitigate these issues by introducing structural constraints, modifying side-chain functionalities, and altering backbone stereochemistry.[1] These modifications can lead to peptides with increased half-lives, enhanced receptor binding affinity, and improved oral bioavailability.
A Focus on Hydroxylated and Ornithine-Containing Amino Acids
The introduction of a hydroxyl group onto an amino acid side chain can significantly impact its properties. For instance, hydroxyproline is crucial for the stability of the collagen triple helix, while hydroxylysine plays a key role in collagen cross-linking.[3][4] These hydroxyl groups can participate in hydrogen bonding, influencing the local conformation of the peptide backbone.
Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor to arginine and polyamines.[5] Its incorporation into peptides has been shown to influence their biological activity and can be a site for further chemical modification.[6][7]
Combining these features, hydroxyornithine derivatives present an intriguing class of UAAs. The presence of both a hydroxyl group and an additional amino group on the side chain offers multiple points for hydrogen bonding and potential for dual functionalization, making them valuable building blocks for creating complex peptide architectures.
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: An Unexplored Frontier
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is a specific stereoisomer of 3-hydroxyornithine. The "erythro" designation refers to the relative stereochemistry of the two chiral centers at the alpha and beta carbons, indicating that similar substituents are on the same side in a Fischer projection.[5][8] As a racemic mixture of the DL-erythro isomers, it provides a starting point for either diastereoselective applications or for the separation and investigation of the individual enantiomers.
While direct comparative studies are lacking, we can infer its potential contributions to peptide properties:
-
Conformational Constraint: The β-hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing β-turn or other secondary structures.[9] This can lead to a more pre-organized conformation for receptor binding.
-
Increased Hydrophilicity: The additional hydroxyl and amino groups will increase the polarity of the side chain, which could be leveraged to improve the solubility of hydrophobic peptides.
-
Enhanced Enzymatic Stability: The non-natural structure is likely to be less recognized by proteases, leading to increased resistance to enzymatic degradation.[10]
-
Sites for Bioconjugation: The two amino groups and the hydroxyl group offer orthogonal handles for the attachment of other molecules, such as imaging agents or cytotoxic payloads.
Comparative Data of Relevant Unnatural Amino Acids
To provide a framework for evaluating the potential of rac-Erythro-3-hydroxy-DL-ornithine, the following table summarizes key properties of related and commonly used UAAs.
| Unnatural Amino Acid | Key Structural Feature | Known Impact on Peptide Properties | Potential Applications |
| rac-Erythro-3-hydroxy-DL-ornithine | β-hydroxyl group, δ-amino group | Inferred: Conformational constraint, increased hydrophilicity, enhanced stability, bioconjugation handle | Stabilizing peptide secondary structures, improving solubility, creating novel bioconjugates |
| (2S,4R)-4-Hydroxyornithine | γ-hydroxyl group, δ-amino group | Component of antifungal lipopeptides, influences peptide conformation | Development of novel antibiotics and conformationally constrained peptides |
| Hydroxyproline (Hyp) | γ-hydroxyl group on a pyrrolidine ring | Stabilizes collagen triple helix, induces β-turns | Collagen mimetics, stabilizing helical structures |
| Hydroxylysine (Hyl) | δ-hydroxyl group, ε-amino group | Important for collagen cross-linking, site for glycosylation | Tissue engineering, studying protein-protein interactions |
| β-Alanine | Amino group at the β-carbon | Increases flexibility, enhances resistance to proteolysis | Creating protease-resistant peptides, linkers in bioconjugation |
| N-methylated Amino Acids | Methyl group on the backbone nitrogen | Reduces hydrogen bonding potential, increases membrane permeability, enhances proteolytic stability | Improving oral bioavailability of peptide drugs |
Experimental Protocols
To facilitate the investigation of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride and its comparison with other UAAs, the following detailed protocols are provided.
Protocol 1: Stereoselective Synthesis of erythro-β-Hydroxyornithine
This protocol is adapted from known methods for the stereoselective synthesis of β-hydroxy amino acids and provides a potential route to obtaining the individual enantiomers from the racemic mixture for more detailed studies.[1][2][11]
Workflow for Stereoselective Synthesis
Caption: A generalized workflow for the synthesis of erythro-β-hydroxyornithine.
Step-by-Step Methodology:
-
Protection of Ornithine: Start with commercially available L- or D-ornithine. Protect the α-amino and δ-amino groups with suitable protecting groups (e.g., Boc or Cbz).
-
Formation of a β-keto Ester: Convert the carboxylic acid to an activated species (e.g., an acid chloride or Weinreb amide) and react it with the enolate of a protected glycine or a similar C2-synthon.
-
Diastereoselective Reduction: Reduce the resulting β-keto group using a stereoselective reducing agent (e.g., sodium borohydride with a chelating agent or a chiral reducing agent) to favor the formation of the erythro diastereomer. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.
-
Purification: Purify the erythro isomer from any threo isomer by chromatography.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the desired erythro-β-hydroxyornithine.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a protected erythro-3-hydroxyornithine derivative into a peptide chain using standard Fmoc-based SPPS.[12][13][14]
Workflow for SPPS Incorporation
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Preparation of Protected Amino Acid: Synthesize Fmoc-protected erythro-3-hydroxy(side-chain protected)-DL-ornithine. The side-chain amino and hydroxyl groups must be protected with groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage from the resin (e.g., Boc for the amino group and t-butyl for the hydroxyl group).
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).
-
Fmoc Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling: Activate the protected hydroxyornithine derivative with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol describes how to analyze the effect of incorporating hydroxyornithine on the secondary structure of a peptide.[6][15][16][17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of components that have high absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), and scan speed.
-
Blank Measurement: Record the CD spectrum of the buffer alone in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum. Compare the results to a control peptide lacking the hydroxyornithine to determine its structural impact.
Protocol 4: Proteolytic Stability Assay
This protocol assesses the resistance of a hydroxyornithine-containing peptide to enzymatic degradation compared to a control peptide.[18][19][20][21][22]
Step-by-Step Methodology:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the test peptide and a control peptide in a suitable buffer. Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) at a known concentration.
-
Incubation: Mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight) and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a specific protease inhibitor).
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Quantify the amount of intact peptide remaining at each time point by measuring the peak area.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of the peptide.
Protocol 5: Receptor Binding Affinity Assay (Competitive ELISA)
This protocol determines how the incorporation of hydroxyornithine affects the binding of a peptide to its target receptor.[7][23][24][25][26]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with the target receptor and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Competition Reaction: Prepare a series of dilutions of the hydroxyornithine-containing peptide and a control peptide. Add these dilutions to the wells, followed by a constant concentration of a labeled (e.g., biotinylated or fluorescently tagged) known ligand for the receptor. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound peptides and ligands.
-
Detection: Add a secondary reagent that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand). Add a substrate that produces a colorimetric or fluorescent signal.
-
Measurement: Measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the labeled ligand binding. A lower IC50 indicates a higher binding affinity.
Future Directions and Conclusion
The field of unnatural amino acids continues to expand the toolkit of drug discovery scientists. While rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride remains a relatively uncharacterized building block, its structural features suggest significant potential for modulating the properties of peptide therapeutics. The provided experimental frameworks offer a clear path for researchers to investigate its impact on peptide structure, stability, and bioactivity. By systematically exploring such novel UAAs, the scientific community can continue to push the boundaries of peptide and protein engineering, leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. J Med Chem. 2016;59(24):10807-10836.
- Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Med Chem. 2021;12(3):349-363.
- Using circular dichroism spectra to estimate protein secondary structure.
- Synthesis and Application of an Nδ-acetyl-Nδ-hydroxyornithine Analog: Identification of Novel Metal Complexes of Deferriferrichrysin. Bioorg Med Chem. 2012;20(8):2651-2655.
- Using circular dichroism spectra to estimate protein secondary structure. Methods Mol Biol. 2012;895:69-81.
- Asymmetric synthesis of Fmoc-threo-HOAsn for the total synthesis of nicrophorusamide A. Org Biomol Chem. 2021;19(2):334-338.
- Enzymatic Degradation Studies: Assessing Peptide Stability. Methods Mol Biol. 2020;2109:169-183.
- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. J Vis Exp. 2018;(138):e58048.
- Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angew Chem Int Ed Engl. 2022;61(19):e202117215.
- Synthesis of Four Stereoisomers of γ-Hydroxyarginine via the Corresponding Isomers of γ-Hydroxyornithine. Bull Chem Soc Jpn. 1974;47(1):185-189.
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Appl Environ Microbiol. 2021;87(20):e0123521.
- Dealing with proteolytic degradation of peptide inhibitors. BenchChem. Published online 2023.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. J Vis Exp. 2016;(109):53739.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2017;12(6):e0178943.
- Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synth Biol. 2023;12(6):1748-1757.
- Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. PLoS One. 2015;10(6):e0127517.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- High-throughput assay for screening the stability of peptide drugs in proteolytic environments. J Biomol Screen. 2006;11(6):625-632.
- ELISA Techniques for Ligand-Receptor Interactions. J Vis Exp. 2015;(101):e52833.
- Highly Efficient Chiral-Pool Synthesis of (2S,4R)-4-Hydroxyornithine. Org Lett. 2001;3(19):2945-2948.
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Org Biomol Chem. 2023;21(30):6172-6180.
- Receptor-Ligand Binding Assays. Labome. Published October 25, 2022.
- Role of peptide backbone conformation on biological activity of chemotactic peptides. J Biol Chem. 1991;266(15):9590-9599.
- About Ligand Binding Assays. Gifford Bioscience. Accessed March 27, 2026.
- Supporting Information - Digital CSIC. Accessed March 27, 2026.
- Erythro- and Threo- prefixes: the (same-) or (opposite-) side? Chiralpedia. Published March 17, 2022.
- NEW Deriv
- Erythro and Threo. Chemistry Steps. Published January 16, 2021.
- Crucial Players in Collagen Maintenance; 5-Hydroxylysine and 4-Hydroxyproline. Solnul. Published May 30, 2024.
- Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine. PLoS One. 2010;5(12):e15917.
- Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. J Org Chem. 2000;65(23):7729-7737.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel.
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorg Med Chem Lett. 2006;16(12):3211-3214.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Controlling the bioactivity of a peptide hormone in vivo by reversible self-assembly.
- 3-Hydroxyornithine. PubChem. Accessed March 27, 2026.
- Erythro and Threo Nomenclature. YouTube. Published April 11, 2019.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chem Biol. 2016;11(6):1463-1475.
- Initial steps in the biosynthesis of ferrichrome. Incorporation of delta-N-hydroxyornithine and delta-N-acetyl-delta-N-hydroxyornithine. Biochemistry. 1966;5(11):3694-701.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chem Biol. 2021;16(11):2138-2152.
- Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico valid
- Formation of N delta-cyanoornithine from NG-hydroxy-L-arginine and hydrogen peroxide by neuronal nitric oxide synthase: implications for mechanism. Biochemistry. 1997;36(50):15359-15365.
Sources
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- 3. Interaction of L-threo and L-erythro isomers of 3-fluoroglutamate with glutamate decarboxylase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Croncise organocatalytic route to protected (2S, 4R)-4-hydroxyornithine and(+)-pseudohygroline | CSIR-NCL Library, Pune [library.ncl.res.in]
- 5. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 6. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 7. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 9. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascenion.de [ascenion.de]
- 23. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jove.com [jove.com]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. giffordbioscience.com [giffordbioscience.com]
Stereochemical Validation Techniques for rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: A Comparative Guide
The Analytical Challenge: Causality in Stereochemical Validation
rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride (CAS 66954-83-4[1] or 1069-31-4[2]) is a highly specialized, non-proteinogenic amino acid derivative. It serves as a critical synthetic precursor for complex guanidine-containing molecules, such as DL-Capreomycidine, which are integral to the development of antituberculous peptides[3].
From an application science perspective, validating the stereochemistry of this compound is not a mere quality control checklist; it is a mechanistic interrogation of the molecule. The biological efficacy of downstream peptide therapeutics is exquisitely sensitive to spatial orientation. Validation requires proving two distinct structural facts:
-
Relative Stereochemistry (erythro vs. threo): Confirming the syn relationship between the α -amino and β -hydroxy groups.
-
Enantiomeric Purity (The Racemate): Verifying a strict 1:1 mixture of the D-erythro and L-erythro enantiomers (0% enantiomeric excess).
If the threo diastereomer is present as an impurity, or if the enantiomeric ratio deviates from 1:1, subsequent asymmetric syntheses will fail. Therefore, our validation must be orthogonal—relying on distinct physical phenomena to build an unassailable data package.
Comparative Analysis of Validation Techniques
To objectively evaluate the stereochemical integrity of rac-Erythro-3-hydroxy-DL-ornithine, we compare three primary analytical modalities.
A. 1D/2D NMR Spectroscopy (Relative Stereochemistry & Racemic Ratio)
The Causality: Nuclear Magnetic Resonance (NMR) is the first-line technique for establishing the erythro vs. threo relationship. The causality relies on the Karplus equation. In the favored conformation of the erythro isomer, the dihedral angle between the α -proton (H2) and the β -proton (H3) yields a distinct 3JH2−H3 coupling constant compared to the threo isomer. Furthermore, 1 H NMR utilizing chiral solvating agents (CSAs), such as (R)-1-(9-anthryl)-2,2,2-trifluoroethanol, induces differential magnetic shielding for the D- and L-enantiomers, splitting their resonances to confirm the racemic 1:1 ratio[4].
B. Chiral High-Performance Liquid Chromatography (HPLC)
The Causality: While NMR provides structural connectivity, Chiral HPLC is superior for quantifying enantiomeric excess (ee). Because D- and L-enantiomers possess identical physical properties in an achiral environment, we must introduce an asymmetric perturbation. Using a chiral stationary phase (e.g., a crown-ether based column), the enantiomers form transient, non-covalent diastereomeric complexes with the stationary phase. The difference in the free energy ( ΔΔG ) of these complexes leads to differential retention times, allowing precise integration of the 1:1 racemic mixture.
C. Single-Crystal X-Ray Diffraction (SCXRD)
The Causality: SCXRD provides the definitive, absolute spatial arrangement by mapping electron density. For a true racemate, the compound will crystallize in a centrosymmetric space group (e.g., P21/c ), containing both enantiomers in the asymmetric unit or related by inversion symmetry.
Quantitative Performance Comparison
The following table summarizes the operational performance of each technique when applied specifically to rac-Erythro-3-hydroxy-DL-ornithine.
| Validation Technique | Primary Target | Limit of Detection (LOD) for Impurities | Turnaround Time | Specificity & Resolution |
| 1D/2D NMR (with CSA) | Relative Stereochemistry (erythro) & Racemic Ratio | ~1-2% (Diastereomeric/Enantiomeric excess) | 2-4 Hours | High; directly observes 3JH2−H3 coupling and CSA-induced splitting[4]. |
| Chiral HPLC | Enantiomeric Ratio (1:1 validation) | < 0.1% (Enantiomeric excess) | 1-2 Hours | Very High; baseline resolution of D- and L-erythro transient complexes. |
| X-Ray Crystallography | Absolute Spatial Configuration | N/A (Single crystal analysis) | Days to Weeks | Absolute; explicitly maps the centrosymmetric lattice of the racemate. |
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system —meaning it contains internal controls that immediately flag false positives or systemic errors.
Protocol 1: NMR-Based Diastereomeric and Enantiomeric Validation
This protocol uses internal symmetry to validate the racemate.
-
Sample Preparation: Dissolve 10 mg of rac-Erythro-3-hydroxy-DL-ornithine monohydrochloride in 600 µL of D2O .
-
Diastereomeric Assignment (1D/2D NMR): Acquire a standard 1 H spectrum and a 2D NOESY spectrum. Extract the 3JH2−H3 coupling constant. Observe through-space NOE cross-peaks between the α and β protons to confirm the erythro spatial proximity.
-
Self-Validation (Chiral Solvation): Add 2.0 equivalents of the CSA (R)-1-(9-anthryl)-2,2,2-trifluoroethanol to the NMR tube[4]. Re-acquire the 1 H NMR spectrum.
-
System Check: The α -proton signal must split into two distinct doublets of exactly equal integration (1:1 ratio). Any deviation from a 1:1 integration ratio immediately invalidates the racemic claim, making the assay internally self-correcting.
Protocol 2: Chiral HPLC Racemate Confirmation
This protocol uses a spike-recovery mechanism to validate peak identity.
-
Mobile Phase & Column Setup: Prepare an isocratic mobile phase of 0.1% Perchloric acid in Water/Methanol (80:20 v/v). Equip a Crown Ether Chiral Column (e.g., Crownpak CR(+)). Set the column compartment to 4°C (lower temperatures increase the chiral recognition ΔΔG ).
-
System Suitability: Inject a blank solvent to establish a flat baseline.
-
Racemate Injection: Inject 10 µL of the rac-Erythro-3-hydroxy-DL-ornithine sample (1 mg/mL). Observe two baseline-resolved peaks representing the D- and L-enantiomers.
-
Self-Validation (The Spike Test): Running the racemate alone proves two species exist, but does not prove their identity. Spike the sample vial with a known, enantiopure standard of L-erythro-3-hydroxyornithine. Re-inject. The corresponding L-peak must increase in area while the D-peak remains constant. This definitively assigns the elution order and proves the system is resolving enantiomers, not random chemical impurities.
Stereochemical Validation Workflow Visualization
The following diagram illustrates the orthogonal analytical workflow required to fully validate this compound.
Orthogonal stereochemical validation workflow for rac-Erythro-3-hydroxy-DL-ornithine.
References
-
Title: DL-Ornithine hydrochloride (CAS 1069-31-4) Source: LookChem URL: [Link]
-
Title: Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. DL-Ornithine monohydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
